Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-8-14-27(15-22(28)29)24(31)32-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,26,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAPLGVUJDLQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373277 | |
| Record name | Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143192-31-8 | |
| Record name | Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
CAS Number: 143192-31-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, a key building block in modern peptide and medicinal chemistry. The document details its chemical properties, applications, and a generalized experimental protocol for its use in solid-phase peptide synthesis (SPPS).
Core Compound Data
This compound is a bifunctional molecule featuring two orthogonal protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[1] This unique structural arrangement makes it a valuable reagent for introducing a primary amine functionality into a peptide backbone for subsequent modification or for the synthesis of peptide analogs like peptide nucleic acids (PNAs).
A summary of its key quantitative data is presented in the table below.
| Property | Value |
| CAS Number | 143192-31-8[2][3] |
| Molecular Formula | C₂₅H₃₀N₂O₆[2] |
| Molecular Weight | 454.52 g/mol [2] |
| Purity | ≥97%[2] |
| Appearance | White crystalline powder |
| Storage Temperature | 2-8°C[1] |
Applications in Research and Drug Development
The primary application of this compound lies in its utility as a versatile building block and linker in the synthesis of modified peptides and peptide mimetics.
-
Peptide Nucleic Acid (PNA) Synthesis: This molecule serves as a fundamental component in the synthesis of PNA monomers.[4] PNAs are synthetic analogs of DNA and RNA with a polyamide backbone, exhibiting strong and specific binding to nucleic acids, making them promising candidates for antisense therapies and genetic diagnostics.[4]
-
Bioconjugation and Linker Chemistry: The orthogonally protected amine groups allow for the stepwise introduction of functional moieties. After incorporation into a peptide chain via the carboxylic acid and subsequent removal of the Fmoc group, the Boc-protected primary amine on the propyl side chain can be deprotected to attach various molecules such as drugs, imaging agents, or polyethylene glycol (PEG) chains to enhance therapeutic properties.[1]
-
Peptoid and N-substituted Glycine Oligomer Synthesis: As an N-substituted glycine derivative, this compound is a valuable monomer for the synthesis of peptoids. Peptoids are a class of peptide mimetics that are resistant to proteolytic degradation, a significant advantage in drug development.[5]
Experimental Protocols: Incorporation into Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine using standard Fmoc-based SPPS chemistry.
Materials:
-
This compound
-
Peptide-resin with a free N-terminus
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HATU, HBTU/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
-
Ninhydrin test kit
Protocol:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of a coupling reagent (e.g., HATU) in DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swelled and deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours under an inert atmosphere.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
-
Washing:
-
After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection of the Boc Group:
-
Once the peptide synthesis is complete, the peptide can be cleaved from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
This step will also remove the Boc protecting group from the aminopropyl side chain, exposing the primary amine for further modification if desired.
-
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.
Caption: General workflow for a single coupling cycle in SPPS.
The subsequent diagram illustrates the logical relationship of how this bifunctional linker can be used in the synthesis of a peptide-drug conjugate.
Caption: Workflow for creating a peptide-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Fmoc-N-(3-Boc-aminopropyl)-Gly-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides comprehensive information on the chemical properties and application of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, a key building block in solid-phase peptide synthesis (SPPS).
Core Compound Data
This compound is a derivative of glycine, an amino acid, featuring two crucial protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. This dual protection scheme is instrumental in the stepwise assembly of peptide chains.
| Property | Value | Citation(s) |
| Molecular Weight | 454.52 g/mol | [1][2][3] |
| Molecular Formula | C₂₅H₃₀N₂O₆ | [1][2][3] |
| CAS Number | 143192-31-8 | [1] |
| Purity | ≥97% | [1] |
| Appearance | White powder | [2] |
| Boiling Point (Predicted) | 649.3 ± 48.0 °C | [2] |
| Density (Predicted) | 1.232 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.88 ± 0.10 | [2] |
Experimental Protocol: Incorporation of this compound in Fmoc-SPPS
The following is a detailed protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acid resin (e.g., Wang or Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: The peptide synthesis resin is swelled in DMF for a minimum of 30 minutes in a suitable reaction vessel.[2]
-
Fmoc Deprotection: The swelled resin is treated with a 20% piperidine solution in DMF. This is typically done in two steps: a brief treatment for 3-5 minutes followed by a longer treatment of 15-20 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the peptide chain.[2] The resin is then thoroughly washed with DMF and DCM to remove residual piperidine.[2]
-
Coupling of this compound:
-
In a separate vessel, this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (3-5 equivalents) are dissolved in DMF.[2]
-
DIEA (6-10 equivalents) is added to this solution to pre-activate the amino acid for 1-2 minutes.[2]
-
The activated amino acid solution is then added to the deprotected resin in the reaction vessel.
-
The reaction is agitated for 1-2 hours at room temperature to facilitate the coupling reaction.[2]
-
-
Washing: Following the coupling step, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.[2]
-
Monitoring: The completion of the coupling reaction is monitored using a qualitative method such as the Kaiser test. A negative Kaiser test (indicated by yellow beads) confirms the absence of free primary amines and thus, a complete coupling reaction.[2]
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
Visualized Workflow and Pathways
The following diagrams illustrate the key processes involved in the application of this compound in peptide synthesis.
Caption: A typical workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
Caption: Orthogonal protection strategy of this compound.
References
An In-depth Technical Guide to Fmoc-N-(3-Boc-aminopropyl)-Gly-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a specialized amino acid derivative crucial for the synthesis of modified peptides and peptide nucleic acids (PNAs). Its unique structure, featuring orthogonal Fmoc and Boc protecting groups, allows for selective deprotection and incorporation into complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary applications in scientific research and drug development.
Core Chemical Properties
This compound is a white to off-white solid. While specific experimental data for its melting point and solubility are not widely published, its structural similarity to other Fmoc-protected amino acids suggests good solubility in common organic solvents used in solid-phase peptide synthesis (SPPS), such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).
| Property | Value | Reference |
| CAS Number | 143192-31-8 | [1] |
| Molecular Formula | C₂₅H₃₀N₂O₆ | [1] |
| Molecular Weight | 454.52 g/mol | [1] |
| Purity | ≥97% | [1] |
| Appearance | White to off-white powder | |
| Storage | Store at -20°C | [2] |
Synthesis and Purification
The synthesis of this compound involves a multi-step process requiring careful control of reaction conditions to ensure high purity of the final product.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar N-substituted glycine derivatives.
Materials:
-
N-Boc-1,3-diaminopropane
-
Ethyl bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Triethylamine (TEA)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Silica gel for column chromatography
Procedure:
-
Alkylation of N-Boc-1,3-diaminopropane:
-
Dissolve N-Boc-1,3-diaminopropane (1 equivalent) and sodium bicarbonate (2 equivalents) in a suitable solvent such as acetonitrile.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture overnight.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product, Boc-N-(3-aminopropyl)-Gly-OEt, by silica gel column chromatography.
-
-
Fmoc Protection:
-
Dissolve the purified Boc-N-(3-aminopropyl)-Gly-OEt (1 equivalent) in dichloromethane (DCM).
-
Add Fmoc-OSu (1.1 equivalents) and triethylamine (TEA) (1.2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Fmoc-N-(3-Boc-aminopropyl)-Gly-OEt.
-
-
Saponification:
-
Dissolve the Fmoc-N-(3-Boc-aminopropyl)-Gly-OEt in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, this compound.
-
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by silica gel chromatography to achieve high purity.[3]
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: Provides structural confirmation of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.
Applications in Peptide Nucleic Acid (PNA) Synthesis
This compound is a key building block in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. The N-(3-aminopropyl)glycine backbone provides greater flexibility compared to the standard N-(2-aminoethyl)glycine PNA backbone.
Experimental Protocol: Incorporation into PNA Oligomers via Fmoc-SPPS
This protocol outlines the general steps for incorporating this compound into a PNA sequence using Fmoc-based solid-phase synthesis.
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., TFA/m-cresol)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing PNA chain.
-
Activation and Coupling:
-
Dissolve this compound (2-3 equivalents), a coupling reagent (e.g., HBTU or HATU), and DIEA in DMF.
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated monomer solution to the resin and couple for 1-2 hours.
-
-
Capping (Optional): Cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent monomer in the PNA sequence.
-
Cleavage and Deprotection: Cleave the completed PNA from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude PNA oligomer by reverse-phase HPLC.
Signaling Pathways and Workflows
The primary role of this compound is as a synthetic building block. Therefore, it does not directly participate in signaling pathways. However, the PNA oligomers synthesized using this monomer can be designed to interact with and modulate biological pathways involving DNA and RNA.
Below are diagrams illustrating the general workflow for solid-phase synthesis and a logical flow for the synthesis of the title compound.
Caption: General workflow for Fmoc-based solid-phase peptide/PNA synthesis.
Caption: Logical workflow for the synthesis of this compound.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, a key building block in peptide synthesis and drug discovery. This document outlines the core chemical properties, detailed experimental protocols for its synthesis and characterization, and representative analytical data.
Core Compound Identification
This compound is a glycine derivative featuring two orthogonal protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. This dual protection strategy is instrumental in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and stepwise elongation of peptide chains.
Chemical Structure:
Table 1: Chemical Identity of this compound
| Identifier | Value | Reference |
| CAS Number | 143192-31-8 | |
| Molecular Formula | C25H30N2O6 | |
| Molecular Weight | 454.52 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥97% | |
| Alternate Names | Fmoc-N-(3-Boc-aminopropyl)-glycine; Fmoc-Norn(Boc)-OH |
Synthesis and Purification
The synthesis of this compound typically involves the N-alkylation of Fmoc-glycine with a Boc-protected aminopropyl halide or a related electrophile. The following is a representative protocol for its synthesis.
Experimental Protocol: Synthesis
Materials:
-
Fmoc-Gly-OH
-
N-(3-bromopropyl)phthalimide (as a precursor to 3-Boc-aminopropylamine)
-
Boc-anhydride (Boc2O)
-
Hydrazine
-
Sodium bicarbonate (NaHCO3)
-
Sodium sulfate (Na2SO4)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Hydrochloric acid (HCl)
-
Water (deionized)
Procedure:
-
Synthesis of 3-Boc-aminopropylamine:
-
React N-(3-bromopropyl)phthalimide with potassium phthalimide followed by hydrazinolysis to yield 3-aminopropylamine.
-
Protect the resulting diamine with Boc-anhydride under basic conditions to selectively afford N-(3-Boc-aminopropyl)amine.
-
-
N-Alkylation of Fmoc-Gly-OH:
-
Dissolve Fmoc-Gly-OH and a suitable base (e.g., diisopropylethylamine) in DMF.
-
Add a 3-halopropylamine derivative with a Boc-protected terminal amine (e.g., 1-bromo-3-(tert-butoxycarbonylamino)propane) to the solution.
-
Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
-
Structure Elucidation: Analytical Characterization
A combination of spectroscopic techniques is employed to confirm the chemical structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. The following tables provide expected chemical shifts for ¹H and ¹³C NMR spectra. These are representative values and may vary slightly based on the solvent and experimental conditions.
Table 2: Representative ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7-7.8 | d | 2H | Fmoc aromatic protons |
| ~7.5-7.6 | d | 2H | Fmoc aromatic protons |
| ~7.3-7.4 | t | 2H | Fmoc aromatic protons |
| ~7.2-7.3 | t | 2H | Fmoc aromatic protons |
| ~4.8 | br s | 1H | Boc-NH |
| ~4.2-4.4 | m | 3H | Fmoc-CH, Fmoc-CH₂ |
| ~4.0 | s | 2H | Gly-CH₂ |
| ~3.2 | t | 2H | N-CH₂ (propyl) |
| ~3.0 | q | 2H | NH-CH₂ (propyl) |
| ~1.7 | p | 2H | CH₂ (propyl) |
| 1.44 | s | 9H | Boc-(CH₃)₃ |
| 10.0-12.0 | br s | 1H | COOH |
Table 3: Representative ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | COOH |
| ~156 | Boc C=O |
| ~155 | Fmoc C=O |
| ~144 | Fmoc aromatic C |
| ~141 | Fmoc aromatic C |
| ~128 | Fmoc aromatic CH |
| ~127 | Fmoc aromatic CH |
| ~125 | Fmoc aromatic CH |
| ~120 | Fmoc aromatic CH |
| ~78 | Boc C(CH₃)₃ |
| ~66 | Fmoc-CH₂ |
| ~52 | Gly-CH₂ |
| ~48 | N-CH₂ (propyl) |
| ~47 | Fmoc-CH |
| ~38 | NH-CH₂ (propyl) |
| ~28 | Boc (CH₃)₃ |
| ~27 | CH₂ (propyl) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Table 4: Representative Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| Electrospray (ESI) | Positive | 455.2 [M+H]⁺ | Protonated molecule |
| 477.2 [M+Na]⁺ | Sodium adduct | ||
| 355.2 [M-Boc+H]⁺ | Loss of Boc group | ||
| 233.1 [M-Fmoc+H]⁺ | Loss of Fmoc group |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 5: Representative IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3340 | Medium | N-H stretch (Boc carbamate) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (Fmoc carbamate) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1530 | Medium | N-H bend |
| ~1450, 740, 760 | Medium | Aromatic C-H bends (Fmoc) |
Experimental Protocol: Characterization
1. NMR Spectroscopy:
- Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
- Process the data using appropriate software to assign the peaks.
2. Mass Spectrometry:
- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).
- Acquire data in both positive and negative ionization modes.
3. IR Spectroscopy:
- Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.
- Acquire the spectrum over a range of 4000-400 cm⁻¹.
4. High-Performance Liquid Chromatography (HPLC) for Purity Analysis:
- Dissolve the sample in a suitable solvent (e.g., acetonitrile/water).
- Inject the sample onto a C18 reverse-phase column.
- Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
- Monitor the elution at a suitable wavelength (e.g., 265 nm for the Fmoc group).
- Purity is determined by the peak area percentage.
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// Edges
sample -> {nmr, ms, ir, hplc};
{nmr, ms, ir, hplc} -> structure;
}
Applications in Research and Drug Development
This compound serves as a versatile building block in the synthesis of peptidomimetics and other complex organic molecules. The aminopropyl glycine core can be incorporated into peptide backbones to introduce conformational constraints or to act as a linker for conjugation to other molecules. The orthogonal Fmoc and Boc protecting groups allow for precise control over the synthetic strategy, making it a valuable tool for:
-
Solid-Phase Peptide Synthesis (SPPS): Introduction of modified amino acid residues into peptide sequences.
-
Combinatorial Chemistry: Generation of libraries of diverse compounds for high-throughput screening.
-
Drug Discovery: Development of novel therapeutic peptides and peptidomimetics with enhanced stability and biological activity.
Conclusion
The structure elucidation of this compound is achieved through a systematic application of modern analytical techniques. The combination of NMR, mass spectrometry, and IR spectroscopy provides unambiguous confirmation of its molecular structure, while HPLC is essential for assessing its purity. This well-characterized building block is a cornerstone for the synthesis of advanced peptides and peptidomimetics, empowering researchers in the fields of chemistry, biology, and medicine.
Navigating the Solubility Landscape of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, a key building block in peptide synthesis, within a range of common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, providing essential data and protocols to optimize synthesis workflows.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates information on the solubility of structurally related Fmoc-protected amino acids and provides a detailed experimental protocol for determining precise solubility values.
Understanding Solubility of Fmoc-Protected Amino Acids
The solubility of Fmoc-protected amino acids is primarily dictated by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. Generally, the Fmoc group enhances solubility in many organic solvents. Polar aprotic solvents are particularly effective at dissolving these compounds, which is critical for their application in solid-phase peptide synthesis (SPPS).
Key factors influencing the solubility of this compound and related compounds include:
-
Solvent Polarity : Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are excellent choices for dissolving Fmoc-amino acids.
-
Temperature : In many cases, a moderate increase in temperature can enhance the solubility of these compounds.
-
Purity of Compound and Solvent : Impurities in either the solute or the solvent can negatively impact solubility. The presence of water in hygroscopic solvents like DMSO can be particularly detrimental.
Qualitative Solubility Overview
Based on the general behavior of Fmoc-protected amino acids, the following table provides a qualitative summary of the expected solubility of this compound in common organic solvents. It is important to note that these are general guidelines, and empirical testing is recommended for specific applications.
| Solvent | Abbreviation | Type | Expected Solubility | Notes |
| N,N-Dimethylformamide | DMF | Polar Aprotic | High | The most common solvent for SPPS; however, it can degrade over time to form dimethylamine, which can prematurely remove the Fmoc group.[1] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | High | Often used as a substitute for DMF, with a higher solvating power for some sequences.[1][2] Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF.[1] |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | High | A strong solvent, often used for difficult-to-dissolve sequences.[2] Its hygroscopic nature can impact solubility. |
| Dichloromethane | DCM | Chlorinated | Sparingly Soluble | Less polar than DMF and NMP and generally less effective for dissolving Fmoc-amino acids.[3] It is more commonly used in Boc-based SPPS.[1] |
| Acetonitrile | ACN | Polar Aprotic | Moderate | Can be a suitable solvent, particularly when used with PEG-based resins.[1] |
| Tetrahydrofuran | THF | Ether | Moderate | Similar to acetonitrile, its effectiveness can be enhanced with certain resin types.[1] |
| Water | H₂O | Protic | Sparingly Soluble | Fmoc-protected amino acids generally exhibit poor solubility in aqueous solutions.[4] |
Experimental Protocol for Solubility Determination
For precise quantitative data, the "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5] The following protocol outlines the steps to determine the solubility of this compound.
Materials
-
High-purity this compound
-
Anhydrous, high-purity organic solvents (e.g., DMF, NMP, DMSO, DCM)
-
Vials with tight-sealing caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Standard Solutions : A series of standard solutions of this compound of known concentrations should be prepared in the solvent of interest. These will be used to generate a calibration curve for HPLC analysis.[5]
-
Sample Preparation : Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure undissolved solid remains after reaching equilibrium.[5]
-
Equilibration : Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The samples should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[5]
-
Phase Separation : After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[6]
-
Sample Collection and Dilution : Carefully withdraw a known volume of the supernatant without disturbing the solid pellet. Filter the supernatant through a 0.22 µm syringe filter into a clean vial. The filtered, saturated solution should then be diluted with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.[5][6]
-
Quantification : Analyze the diluted sample and the standard solutions by HPLC. A reverse-phase C18 column is typically suitable, with UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).[5]
-
Data Analysis : Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations. Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. The equilibrium solubility is then calculated by multiplying this concentration by the dilution factor.[5]
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, a key building block in the development of modified peptides and peptidomimetics. This document outlines a plausible synthetic route, detailed experimental protocols, and in-depth characterization methodologies, including quantitative data presented for clarity and comparison.
Introduction
This compound is a derivative of glycine, the simplest amino acid. The incorporation of an N-substituted aminopropyl side chain offers unique structural and functional properties to peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the secondary amine and the tert-butyloxycarbonyl (Boc) group on the primary amine allow for orthogonal deprotection strategies, making this molecule a versatile tool in solid-phase peptide synthesis (SPPS). This guide details a reliable method for its preparation and thorough characterization to ensure high purity and structural integrity for research and development applications.
Synthesis of this compound
A robust method for the synthesis of this compound is through a two-step process involving an initial alkylation of a glycine ester followed by saponification. This approach is favored for its high yields and straightforward purification.
Proposed Synthesis Pathway
The synthesis commences with the N-alkylation of an ethyl ester of Fmoc-glycine with N-(3-bromopropyl)phthalimide. The phthalimide protecting group is then exchanged for a Boc group, followed by the saponification of the ethyl ester to yield the final carboxylic acid.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol: Synthesis
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Fmoc-Gly-OH | 297.31 |
| Ethanol (absolute) | 46.07 |
| Thionyl chloride | 118.97 |
| N-(3-bromopropyl)phthalimide | 268.10 |
| Sodium hydride (60% dispersion in mineral oil) | 40.00 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 |
| Hydrazine monohydrate | 50.06 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 |
| Triethylamine (Et₃N) | 101.19 |
| Lithium hydroxide (LiOH) | 23.95 |
| Tetrahydrofuran (THF) | 72.11 |
| Dichloromethane (DCM) | 84.93 |
| Ethyl acetate (EtOAc) | 88.11 |
| Hexanes | - |
| Saturated aqueous sodium bicarbonate | - |
| Brine | - |
| Anhydrous sodium sulfate | 142.04 |
Procedure:
Step 1: Synthesis of Fmoc-Gly-OEt
-
To a solution of Fmoc-Gly-OH (1.0 eq) in absolute ethanol, cool the mixture to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure to yield Fmoc-Gly-OEt as a white solid.
Step 2: Synthesis of Fmoc-N-(3-phthalimidopropyl)-Gly-OEt
-
Dissolve Fmoc-Gly-OEt (1.0 eq) in anhydrous DMF.
-
To this solution, add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of N-(3-bromopropyl)phthalimide (1.0 eq) in anhydrous DMF.
-
Allow the reaction to stir at room temperature for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexanes:EtOAc gradient).
Step 3: Synthesis of Fmoc-N-(3-Boc-aminopropyl)-Gly-OEt
-
Dissolve the product from Step 2 in ethanol.
-
Add hydrazine monohydrate (10 eq) and reflux the mixture for 4 hours.
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate, dissolve the residue in DCM, and wash with water.
-
To the organic layer, add triethylamine (2.0 eq) followed by di-tert-butyl dicarbonate (1.2 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
Step 4: Synthesis of this compound
-
Dissolve the crude product from Step 3 in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Quantitative Data Summary:
| Step | Product | Starting Material (Amount) | Reagent (Amount) | Solvent (Volume) | Expected Yield (%) |
| 1 | Fmoc-Gly-OEt | Fmoc-Gly-OH (10 g) | Thionyl chloride (3.2 mL) | Ethanol (100 mL) | 95-99 |
| 2 | Fmoc-N-(3-phthalimidopropyl)-Gly-OEt | Fmoc-Gly-OEt (10 g) | N-(3-bromopropyl)phthalimide (8.2 g) | DMF (100 mL) | 60-70 |
| 3 | Fmoc-N-(3-Boc-aminopropyl)-Gly-OEt | Product from Step 2 (10 g) | Hydrazine (9 mL), Boc₂O (4.7 g) | Ethanol, DCM | 80-90 |
| 4 | This compound | Product from Step 3 (10 g) | LiOH (1.0 g) | THF/H₂O (80 mL) | 90-95 |
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Experimental Protocols: Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized molecule.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Expected ¹H NMR Data (in CDCl₃, δ in ppm):
-
7.7-7.8 (d, 2H, Fmoc)
-
7.5-7.6 (d, 2H, Fmoc)
-
7.3-7.4 (t, 2H, Fmoc)
-
7.2-7.3 (t, 2H, Fmoc)
-
~5.0 (br s, 1H, NH-Boc)
-
4.2-4.4 (m, 3H, Fmoc CH & CH₂)
-
~3.8 (s, 2H, Gly CH₂)
-
~3.2 (q, 2H, CH₂-NHBoc)
-
~2.8 (t, 2H, N-CH₂)
-
~1.7 (quintet, 2H, CH₂-CH₂-CH₂)
-
1.4 (s, 9H, Boc)
-
-
Expected ¹³C NMR Data (in CDCl₃, δ in ppm):
-
~172 (C=O, acid)
-
~156 (C=O, Fmoc)
-
~156 (C=O, Boc)
-
~144, 141 (Fmoc quaternary)
-
~128, 127, 125, 120 (Fmoc aromatic)
-
~80 (Boc quaternary)
-
~67 (Fmoc CH₂)
-
~53 (Gly CH₂)
-
~49 (N-CH₂)
-
~47 (Fmoc CH)
-
~39 (CH₂-NHBoc)
-
~29 (CH₂-CH₂-CH₂)
-
~28 (Boc CH₃)
-
3.2.2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dissolve a small amount of the sample in methanol or acetonitrile.
-
Expected Data:
-
Molecular Formula: C₂₅H₃₀N₂O₆
-
Molecular Weight: 454.52 g/mol
-
Expected m/z: [M+H]⁺ at 455.2, [M+Na]⁺ at 477.2
-
3.2.3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
-
Expected Purity: ≥97%
Characterization Data Summary:
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (ppm) | Consistent with the proposed structure. |
| ¹³C NMR | Chemical Shifts (ppm) | Consistent with the proposed structure. |
| Mass Spectrometry | m/z ([M+H]⁺) | 455.2 |
| HPLC | Purity (%) | ≥97 |
| Appearance | - | White to off-white solid. |
| Melting Point | - | To be determined. |
Conclusion
This guide provides a detailed framework for the synthesis and characterization of this compound. The presented protocols are based on established chemical principles and are designed to yield a high-purity product suitable for demanding applications in peptide and medicinal chemistry. Adherence to these methodologies will enable researchers to confidently prepare and validate this important building block for their scientific endeavors.
A Technical Guide to Fmoc and Boc Protecting Groups in Glycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the strategic selection of protecting groups for amino acids is a critical determinant of experimental success, influencing both the yield and purity of the final peptide. Among the most pivotal choices are the α-amino protecting groups, with 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) being the two predominant strategies. This technical guide provides an in-depth analysis of the application of these two protecting groups to glycine, the simplest amino acid. It will cover their chemical properties, synthesis and deprotection protocols, and a comparative analysis to assist researchers in making informed decisions for their synthetic strategies.
The fundamental distinction between the Fmoc and Boc protecting groups lies in their lability under different chemical conditions. The Fmoc group is labile under basic conditions, typically cleaved by piperidine, whereas the Boc group is removed by strong acids like trifluoroacetic acid (TFA).[1] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups.[1][2]
Comparative Analysis of Fmoc-Glycine and Boc-Glycine
A direct comparison of the physical and chemical properties of Fmoc-Gly-OH and Boc-Gly-OH is essential for selecting the appropriate derivative for a given synthetic challenge.
| Property | Fmoc-Gly-OH | Boc-Gly-OH | Key Findings & Citations |
| Molecular Weight | 297.31 g/mol [3] | 175.18 g/mol [4] | The larger size of the Fmoc group can impact solubility and reaction kinetics. |
| Appearance | White to off-white powder[5] | White to off-white powder[6] | Both are typically supplied as stable, solid powders. |
| Melting Point | Approx. 176-178°C[5] | Approx. 86-89°C[6] | The higher melting point of Fmoc-Gly-OH reflects its larger, more rigid structure. |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[7] | Acid-labile (e.g., TFA in DCM)[8] | This is the core difference, dictating the entire synthetic strategy (Fmoc/tBu vs. Boc/Bzl).[2] |
| Solubility | Soluble in DMF, DMSO, acetonitrile; Insoluble in water.[5][9] | Soluble in DMSO, methanol, acetone; Sparingly soluble in water.[4][10][11] | Fmoc-Glycine's large hydrophobic group dominates its solubility, making it ideal for standard SPPS solvents like DMF.[12] Boc-Glycine shows broader solubility in various organic solvents.[10] |
| Primary Application | Standard for automated solid-phase peptide synthesis (SPPS).[5][13] | Solution-phase synthesis; SPPS for long or aggregation-prone peptides.[13][14] | Fmoc chemistry is favored for its mild deprotection conditions and automation compatibility.[] Boc chemistry's repetitive acid treatments can help disrupt secondary structures in difficult sequences.[2][13] |
| Key Side Reactions | Diketopiperazine formation, especially at the dipeptide stage.[16] | Acid-catalyzed side reactions with sensitive residues.[13] | Glycine's lack of steric hindrance can make it susceptible to side reactions like diketopiperazine formation.[16] |
The Fmoc Group in Glycine Protection
The Fmoc group is the cornerstone of the most common strategy in modern solid-phase peptide synthesis. Its removal under mild basic conditions preserves acid-labile side-chain protecting groups, a key principle of orthogonal synthesis.[7]
Experimental Protocol: Synthesis of Fmoc-Gly-OH
The synthesis of Fmoc-Glycine typically involves the reaction of glycine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base.[5][17]
Materials:
-
Glycine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve glycine in a 10% aqueous sodium carbonate solution.
-
Reaction: Cool the solution in an ice bath and slowly add a solution of Fmoc-Cl in dioxane while stirring. Maintain the temperature and pH.
-
Stirring: Allow the reaction to stir for several hours at room temperature.
-
Work-up: Wash the mixture with ethyl acetate to remove impurities.
-
Acidification: Acidify the aqueous layer to a low pH (e.g., pH 2) with HCl to precipitate the product.
-
Isolation: Collect the white solid precipitate by filtration, wash with cold water, and dry under vacuum.
Experimental Protocol: Fmoc Deprotection in SPPS
The removal of the Fmoc group is a critical step in the SPPS cycle, enabling the elongation of the peptide chain.[7]
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[18]
-
DMF for washing
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel for 30-60 minutes.[7]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate the mixture for 3-5 minutes.[16]
-
Second Deprotection: Drain the deprotection solution and add a fresh portion of the 20% piperidine/DMF solution. Continue agitation for an additional 15-20 minutes to ensure complete removal.[16][18]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7] The resin is now ready for the next amino acid coupling step.
Mechanism of Fmoc Deprotection
Fmoc deprotection proceeds via a base-mediated β-elimination mechanism.[7]
Caption: Base-mediated deprotection of the Fmoc group.
The Boc Group in Glycine Protection
The Boc group represents an older, yet still highly relevant, protection strategy. Its stability in basic conditions and lability in strong acid make it orthogonal to the Fmoc group.[1][] Boc-SPPS is particularly valuable for synthesizing long or aggregation-prone peptides, as the repetitive acidic treatments help to maintain the solubility of the growing peptide chain.[2][13]
Experimental Protocol: Synthesis of Boc-Gly-OH
The most common method for synthesizing Boc-Glycine involves the reaction of glycine with di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions.[19]
Materials:
-
Glycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)[19]
-
Water
-
n-Hexane
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve glycine in an aqueous solution of NaOH or Na₂CO₃ to create an alkaline environment.[21][22]
-
Reaction: Add a solution of (Boc)₂O in dioxane or THF dropwise to the glycine solution while stirring vigorously. The reaction is often performed by adding (Boc)₂O in batches over several hours.[21][22]
-
Stirring: Continue stirring the mixture for several hours to ensure the reaction goes to completion.[19]
-
Work-up: Extract the reaction mixture with n-hexane to remove unreacted (Boc)₂O and other nonpolar impurities.[21]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3 with HCl to precipitate the Boc-Glycine product.[20][21]
-
Extraction & Isolation: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the final product as a white solid.[10][20]
Experimental Protocol: Boc Deprotection in SPPS
Boc deprotection is the key N-terminal deprotection step in the Boc/Bzl SPPS strategy.
Materials:
-
Boc-protected peptide-resin
-
Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[18]
-
DCM for washing
-
Neutralization solution: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM
Procedure:
-
Resin Washing: Wash the Boc-protected peptide-resin with DCM.
-
Deprotection: Add the 50% TFA/DCM solution to the resin and agitate for 2-3 minutes.[18]
-
Second Deprotection: Drain the solution and add a fresh portion of the 50% TFA/DCM solution. Agitate for an additional 5-10 minutes.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization: Wash the resin with the 10% DIEA/DCM solution (2-3 times) to neutralize the resulting trifluoroacetate salt and liberate the free N-terminal amine.[18]
-
Final Washing: Wash the resin again with DCM to remove excess base. The resin is now ready for the next coupling cycle.
Mechanism of Boc Deprotection
Boc deprotection is an acid-catalyzed cleavage that proceeds via a stable tert-butyl cation intermediate.[8][23]
Caption: Acid-catalyzed deprotection of the Boc group.
Logical Workflow: Choosing a Protection Strategy for Glycine
The selection between Fmoc and Boc strategies for incorporating glycine is a critical decision that depends on the overall synthetic plan.
Caption: Decision workflow for selecting Fmoc vs. Boc strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc-Gly-OH Novabiochem 29022-11-5 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. BOC-Glycine, CAS No. 4530-20-5 - iChemical [ichemical.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. kilobio.com [kilobio.com]
- 10. benchchem.com [benchchem.com]
- 11. guidechem.com [guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. prepchem.com [prepchem.com]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]
- 22. Page loading... [wap.guidechem.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
Commercial Availability and Technical Guide for Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and application of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, a key building block in modern peptide and peptidomimetic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile amino acid derivative into their synthetic workflows.
Commercial Availability
This compound is commercially available from various chemical suppliers. It is a crucial reagent for introducing a flexible, Boc-protected amino functionality within a peptide sequence, enabling further derivatization or the creation of unique structural motifs.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| Santa Cruz Biotechnology | 143192-31-8 | C₂₅H₃₀N₂O₆ | 454.52 | ≥97% | Room Temperature |
| BIOGEN Científica | 143192-31-8 | C₂₅H₃₀N₂O₆ | 454.52 | Not Specified | Store at -20 °C |
| Various other suppliers | 143192-31-8 | C₂₅H₃₀N₂O₆ | 454.52 | Typically ≥97% | Varies |
Note: Purity and storage conditions may vary by supplier and lot. Always refer to the supplier's certificate of analysis for the most accurate information.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the N-substituted glycine core followed by Fmoc protection. Below is a detailed, three-stage experimental protocol.
Stage 1: Synthesis of N-(tert-Butoxycarbonyl)-1,3-diaminopropane
This initial stage involves the mono-protection of 1,3-diaminopropane with a Boc group, leaving one primary amine free for subsequent reactions.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), dissolve 1,3-diaminopropane (10 equivalents) in dichloromethane (DCM).
-
Addition of Boc-Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) dissolved in DCM to the stirred solution of 1,3-diaminopropane over 1-2 hours. Maintaining a low temperature is crucial to favor mono-protection.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the Boc₂O is consumed.
-
Work-up:
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) three times, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-(tert-butoxycarbonyl)-1,3-diaminopropane as an oil or low-melting solid.
-
Stage 2: Synthesis of N-(3-Boc-aminopropyl)-Glycine
This stage involves the alkylation of glycine with the previously synthesized mono-protected diamine. A common method is reductive amination.
Experimental Protocol:
-
Reaction Mixture: In a reaction vessel, dissolve glyoxylic acid (1 equivalent) and N-(tert-butoxycarbonyl)-1,3-diaminopropane (1.1 equivalents) in a suitable solvent such as methanol or a mixture of water and an organic solvent.
-
pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild base if necessary.
-
Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Purification:
-
Quench the reaction by carefully adding an acid (e.g., dilute HCl) to decompose the excess reducing agent.
-
Concentrate the mixture under reduced pressure.
-
The crude product can be purified by ion-exchange chromatography or by precipitation to yield N-(3-Boc-aminopropyl)-Glycine.
-
Stage 3: Fmoc Protection of N-(3-Boc-aminopropyl)-Glycine
The final stage involves the protection of the secondary amine of the N-substituted glycine with the Fmoc group.
Experimental Protocol:
-
Dissolution: Dissolve N-(3-Boc-aminopropyl)-Glycine (1 equivalent) in a mixture of 10% aqueous sodium carbonate (Na₂CO₃) and a suitable organic solvent like dioxane or acetone.
-
Addition of Fmoc-OSu: Cool the solution in an ice bath and add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu, 1.1 equivalents) in the same organic solvent dropwise.
-
Reaction: Allow the reaction to stir overnight, gradually warming to room temperature.
-
Work-up:
-
Dilute the reaction mixture with water and wash with a non-polar organic solvent like ether or ethyl acetate to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to a pH of approximately 2-3 with cold 1M HCl.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Final Purification: The crude product can be purified by flash chromatography on silica gel to yield the final product, this compound, as a white solid.
Application in Peptide Synthesis: Incorporation into a Peptide Sequence
This compound is a valuable building block for introducing a flexible linker with a protected primary amine into a peptide chain. This primary amine can be deprotected orthogonally to the Fmoc and other acid-labile side-chain protecting groups, allowing for site-specific modifications such as labeling with fluorophores, attachment of polyethylene glycol (PEG) chains, or cyclization.
The general workflow for incorporating this amino acid derivative into a peptide sequence using solid-phase peptide synthesis (SPPS) is outlined below.
Caption: Workflow for incorporating this compound in SPPS.
Experimental Protocol for Incorporation
This protocol assumes a standard manual Fmoc-based solid-phase peptide synthesis on a rink amide resin.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate a solution of this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF by adding N,N-diisopropylethylamine (DIEA) (6 equivalents). Allow to stand for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride and DIEA in DMF.
-
Continuation: The resin is now ready for the deprotection of the Fmoc group and the coupling of the next amino acid in the sequence.
Signaling Pathways and Logical Relationships
The utility of this compound lies in its ability to act as a versatile building block for creating complex molecular architectures. The orthogonal protecting groups (Fmoc and Boc) allow for selective chemical modifications at different stages of the synthesis, which is a key principle in the construction of sophisticated peptide-based molecules.
Caption: Orthogonal deprotection strategy using this compound.
This diagram illustrates the principle of orthogonal protection. The Fmoc group is removed under basic conditions to allow for the continuation of peptide chain synthesis. The Boc group on the side chain, however, remains intact under these conditions and is only removed with acid, typically after the full peptide backbone has been assembled. This allows for selective modification of the aminopropyl side chain before the final cleavage of the peptide from the resin. This strategy is fundamental in the design and synthesis of peptide-based drugs, probes, and biomaterials.
Fmoc-N-(3-Boc-aminopropyl)-Gly-OH safety and handling
An In-depth Technical Guide to the Safety and Handling of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specialized amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the secondary amine and a tert-butyloxycarbonyl (Boc) group protecting the propyl amine, allows for the creation of peptides with modified backbones. The Fmoc group is base-labile, making it suitable for standard Fmoc-based peptide synthesis protocols, while the acid-labile Boc group provides orthogonal protection for the side chain.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound and the related compound Fmoc-Gly-OH for comparison.
| Property | This compound | Fmoc-Gly-OH |
| CAS Number | 143192-31-8[1] | 29022-11-5[2] |
| Molecular Formula | C₂₅H₃₀N₂O₆[1] | C₁₇H₁₅NO₄[2] |
| Molecular Weight | 454.52 g/mol [1] | 297.31 g/mol |
| Appearance | White powder[3] | White powder[2] |
| Purity | ≥97%[1] | ≥98.0% |
| Predicted Boiling Point | 649.3±48.0 °C[3] | Not available |
| Predicted Density | 1.232±0.06 g/cm³[3] | Not available |
| Predicted pKa | 3.88±0.10[3] | Not available |
| Solubility | Not specified; likely soluble in DMF, DMSO | Soluble in DMSO, EtOH; insoluble in H₂O[4] |
| Storage Temperature | -20°C[5] | 2-8°C or -20°C[4] |
Hazard Identification and Safety
Based on supplier information, this compound is classified with the following hazards. For a more comprehensive understanding, GHS classifications for the related compound Fmoc-Gly-OH are also provided.
| Hazard Classification | This compound | Fmoc-Gly-OH (Aggregated Data)[2] |
| Acute Toxicity, Oral | H302: Harmful if swallowed[6] | H302 (20% of reports): Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation[6] | H315 (40% of reports): Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[6] | H319 (40% of reports): Causes serious eye irritation |
| Acute Toxicity, Dermal | Not specified | H312 (10% of reports): Harmful in contact with skin |
| Acute Toxicity, Inhalation | Not specified | H332 (20% of reports): Harmful if inhaled |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[6] | H335 (50% of reports): May cause respiratory irritation |
Note: The percentages for Fmoc-Gly-OH reflect the proportion of notifications to the ECHA C&L Inventory that include that hazard code. Some reports did not classify it as hazardous.[2]
Precautionary Statements for this compound: [6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile rubber).
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
Handling
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container at -20°C for long-term stability.[5]
-
Keep in a dry and well-ventilated place.
Experimental Protocols and Use in Peptide Synthesis
This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow involves a cycle of deprotection, coupling, and washing steps.
General Fmoc-SPPS Cycle
The following diagram illustrates the core steps in an Fmoc-SPPS cycle.
Caption: General workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.
Orthogonal Protection Strategy
The use of Fmoc and Boc protecting groups in this compound is an example of an orthogonal protection strategy. This allows for the selective removal of one protecting group without affecting the other, which is crucial for complex peptide synthesis.
Caption: Orthogonal protection and deprotection logic for Fmoc and Boc groups.
Detailed Experimental Protocol: Coupling Step
This protocol is a general guideline for coupling this compound onto a resin with a free amine.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes. Perform Fmoc deprotection on the resin using 20% piperidine in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF.
-
Activation of Amino Acid:
-
In a separate vessel, dissolve 3-5 equivalents of this compound in DMF.
-
Add 3-5 equivalents of a coupling agent (e.g., HBTU, HATU).
-
Add 6-10 equivalents of a base (e.g., DIPEA, NMM).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring the Reaction: A Kaiser test can be performed on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Post-Coupling Washing: Drain the coupling solution and wash the peptide-resin thoroughly with DMF to remove excess reagents and byproducts.
First Aid and Emergency Procedures
The following first aid measures are based on general procedures for chemicals with similar hazard classifications.
| Situation | First Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear a self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures: Wear personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let the product enter drains.
Conclusion
This compound is a valuable reagent for the synthesis of modified peptides. While a comprehensive, specific SDS is not widely available, the provided GHS hazard information and data from analogous compounds allow for the establishment of safe handling and usage protocols. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential when handling this compound. Researchers should always consult the latest information from their chemical supplier before use.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids and their mimics into peptide sequences is a powerful strategy for developing novel therapeutics, diagnostics, and research tools. N-substituted glycines, or peptoids, are a prominent class of peptide mimics that offer enhanced proteolytic stability and conformational flexibility.[1] Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a versatile building block that introduces a flexible aminopropyl linker into a peptide backbone. The terminal Boc-protected amine serves as a valuable attachment point for various functionalities, such as small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains, making it an ideal choice for the synthesis of peptide-drug conjugates and other modified peptides.[2]
This document provides a detailed protocol for the solid-phase synthesis of peptides containing the this compound monomer using standard Fmoc/tBu chemistry. It covers the entire workflow from resin preparation to final peptide cleavage and analysis.
Data Presentation
The successful synthesis of peptides is evaluated by yield and purity. The following table provides representative data for the synthesis of a model peptide incorporating an N-(3-Boc-aminopropyl)-Glycine residue. Actual results may vary depending on the specific peptide sequence and synthesis scale.
| Parameter | Result | Method of Analysis |
| Crude Peptide Purity | 75-85% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) at 220 nm |
| Final Purity (post-HPLC) | >95% | RP-HPLC at 220 nm |
| Overall Yield | 15-30% | Based on the initial resin loading |
| Identity Confirmation | Confirmed | Electrospray Ionization Mass Spectrometry (ESI-MS) |
Experimental Protocols
The incorporation of this compound follows the standard cycle of Fmoc-based solid-phase peptide synthesis (SPPS).[3] This building block is coupled as a standard Fmoc-amino acid derivative, not via the two-step acylation/displacement method sometimes used for peptoid synthesis.
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This protocol outlines the key steps for one cycle of amino acid incorporation.
Materials:
-
Fmoc-compatible resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl resin for C-terminal acids)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether, cold
1. Resin Swelling and Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.[4]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equimolar amount of coupling reagent (e.g., HBTU or HATU) in DMF.
-
Add DIPEA (6-10 equivalents) to the mixture to activate the amino acid. Allow pre-activation for 1-2 minutes.[5]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and successful coupling.[5]
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups, including the Boc group from the aminopropyl side chain.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: A common cocktail is Reagent B (TFA/Phenol/Water/Triisopropylsilane (TIS) at 88:5:5:2 v/v/v/v).[6] Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[6]
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and residual cleavage reagents.
-
Dry the peptide pellet under vacuum.
Protocol 3: Peptide Purification and Analysis
1. Purification:
-
Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient.[7]
2. Analysis:
-
Purity Assessment: Analyze the purified peptide fractions by analytical RP-HPLC, monitoring the absorbance at 220 nm.[8]
-
Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[7]
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.
Targeted Drug Delivery Application
The N-(3-aminopropyl)-glycine residue can act as a linker to attach a therapeutic payload to a targeting peptide. This peptide-drug conjugate can then be directed to specific cells, such as cancer cells that overexpress a particular receptor.
Caption: Mechanism of targeted drug delivery using a peptide-drug conjugate with an aminopropyl-glycine linker.
References
Application Notes and Protocols for the Incorporation of Fm-N-(3-Boc-aminopropyl)-Gly-OH into PNA Oligomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the functionalized monomer, Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, into Peptide Nucleic Acid (PNA) oligomers. This specialized building block enables the introduction of a primary amine at a specific position along the PNA backbone, which can be subsequently used for the attachment of labels, cargo molecules, or for creating branched structures. The protocols outlined below are based on established Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.[1][2][3][]
Introduction to Functionalized PNA Oligomers
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA with a neutral N-(2-aminoethyl)glycine backbone.[5] This neutrality confers unique properties, including high binding affinity to complementary nucleic acids and resistance to enzymatic degradation, making them valuable tools in diagnostics and therapeutics.[5][6] The incorporation of functionalized monomers, such as this compound, into PNA oligomers allows for the site-specific introduction of functionalities. The aminopropyl side chain serves as a versatile handle for post-synthetic modifications. The use of orthogonal Fmoc and Boc protecting groups is critical, allowing for the selective deprotection of either the backbone amine for chain elongation or the side-chain amine for conjugation.
Principle of the Method
The synthesis of PNA oligomers incorporating this compound is performed on a solid support using standard Fmoc-based chemistry.[3] The synthesis cycle involves the sequential deprotection of the N-terminal Fmoc group of the growing PNA chain, followed by the coupling of the next Fmoc-protected PNA monomer. When the this compound monomer is to be incorporated, it is activated and coupled in the same manner as standard PNA monomers.
Following the completion of the PNA sequence, the Boc protecting group on the aminopropyl side chain can be selectively removed using mildly acidic conditions, leaving the rest of the PNA chain and its acid-labile protecting groups intact.[7][] This exposes a primary amine on the side chain, which is then available for conjugation with a molecule of interest. Finally, the PNA oligomer is cleaved from the solid support, and all remaining protecting groups are removed.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Synthesis Grade | Custom Synthesis or Commercial Supplier |
| Standard Fmoc-PNA monomers (A, C, G, T) | Synthesis Grade | e.g., Creative Peptides, BOC Sciences |
| Rink Amide MBHA resin | 100-200 mesh | e.g., Aapptec, Novabiochem |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | |
| Dichloromethane (DCM) | Anhydrous | |
| Piperidine | Reagent Grade | |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | |
| HBTU (or HATU) | Synthesis Grade | |
| Trifluoroacetic acid (TFA) | Reagent Grade | |
| Triisopropylsilane (TIS) | Reagent Grade | |
| m-Cresol | Reagent Grade | |
| Diethyl ether | Anhydrous | |
| Acetic Anhydride | Reagent Grade | |
| Pyridine | Anhydrous |
Protocol 1: Standard Fmoc-PNA Solid-Phase Synthesis Cycle
This protocol describes a single cycle for the addition of a standard Fmoc-PNA monomer to the growing chain on a Rink Amide resin.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% (v/v) piperidine in DMF for 7 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-PNA monomer (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated monomer solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:8:8 v/v/v) for 10 minutes.
-
Wash the resin with DMF (5x).
-
Repeat this cycle for each monomer in the desired PNA sequence.
Workflow for a Single PNA Monomer Addition Cycle
Caption: A standard cycle for Fmoc-based solid-phase synthesis of PNA.
Protocol 2: Incorporation of this compound
This protocol is integrated into the main synthesis where the modified monomer is required.
-
Follow steps 1 and 2 of Protocol 3.1 to deprotect the N-terminal Fmoc group of the growing PNA chain.
-
Coupling of the Modified Monomer:
-
In a separate vessel, dissolve this compound (3 eq.) in DMF.
-
Add HBTU (2.9 eq.) and DIPEA (6 eq.) to the monomer solution to pre-activate for 5 minutes.
-
Add the activated monomer solution to the deprotected resin-bound PNA.
-
Agitate the reaction mixture for 2-4 hours. The bulkier nature of this monomer may require a longer coupling time.
-
Perform a ninhydrin test to confirm the completion of the coupling.
-
-
Follow steps 4 and 5 of Protocol 3.1 for washing and optional capping.
Protocol 3: Selective Boc Deprotection of the Side Chain
This protocol is performed after the full PNA sequence has been assembled on the resin.
-
Resin Preparation: Wash the resin-bound PNA oligomer with DCM (5x) and dry under vacuum for 15 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 30-50% TFA in DCM (v/v) for 30 minutes at room temperature.
-
Drain the solution.
-
Wash the resin thoroughly with DCM (5x).
-
-
Neutralization:
-
Wash the resin with 10% (v/v) DIPEA in DMF (3x) to neutralize the protonated amine.
-
Wash the resin with DMF (5x) and DCM (5x).
-
The resin now contains the PNA oligomer with a free primary amine on the side chain, ready for conjugation.
-
Workflow for Post-Synthetic Modification
Caption: Workflow for side-chain modification of the PNA oligomer.
Protocol 4: Cleavage from Resin and Final Deprotection
This is the final step to obtain the crude functionalized PNA oligomer.
-
Final Fmoc Removal: If the N-terminal Fmoc group is still present, remove it using the procedure in Protocol 3.1, step 2.
-
Resin Preparation: Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/m-cresol (90:5:5 v/v/v).
-
Add the cleavage cocktail to the dried resin (approximately 1 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PNA by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash twice.
-
Dry the crude PNA pellet under vacuum.
-
Purify the PNA oligomer by reverse-phase HPLC.
-
Data Presentation
The following table provides expected outcomes and parameters for the synthesis and modification of a model 10-mer PNA containing one N-(3-aminopropyl)-Glycine unit.
| Parameter | Expected Value | Method of Analysis |
| Coupling Efficiency (Standard Monomer) | >99% | Quantitative Ninhydrin Test |
| Coupling Efficiency (Modified Monomer) | >95% | Quantitative Ninhydrin Test |
| Overall Crude Yield | 50-70% | UV-Vis Spectroscopy |
| Purity (Crude Product) | 40-60% | RP-HPLC |
| Purity (After HPLC Purification) | >95% | RP-HPLC |
| Identity Confirmation | Expected Mass ± 1 Da | MALDI-TOF or ESI Mass Spectrometry |
Applications and Further Considerations
-
Labeling: The primary amine on the side chain is ideal for conjugation with fluorescent dyes (e.g., NHS-esters of fluorescein, rhodamine), biotin, or other reporter molecules.
-
Drug Conjugation: Small molecule drugs, peptides, or targeting ligands can be attached to the PNA for targeted delivery applications.
-
Branched PNA: The side-chain amine can serve as an initiation point for the synthesis of a second PNA or peptide chain, creating branched structures.
-
Solubility: The introduction of a primary amine can improve the aqueous solubility of purine-rich PNA sequences, which are often prone to aggregation.[9]
-
Troubleshooting: Incomplete coupling can be addressed by double coupling or using alternative activation reagents like HATU. If aggregation occurs during synthesis, especially with purine-rich sequences, incorporating backbone modifications like Hmb (2-hydroxy-4-methoxybenzyl) can be beneficial.[5][9]
By following these protocols, researchers can effectively incorporate this compound into PNA oligomers, enabling a wide range of applications in molecular biology, diagnostics, and drug development.
References
- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]
- 5. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 9. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
Application Notes and Protocols for Fmoc-N-(3-Boc-aminopropyl)-Gly-OH as a Flexible Linker in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a specialized amino acid derivative designed for use as a flexible linker in peptide synthesis. Its unique structure, featuring a glycine core extended by a 3-aminopropyl chain, provides significant conformational freedom to the peptide backbone. The orthogonal protecting groups, a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and an acid-labile tert-butyloxycarbonyl (Boc) group on the side-chain amine, allow for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. This application note provides a comprehensive overview of its properties, applications, and detailed protocols for its use.
The incorporation of flexible linkers is a critical strategy in peptide and protein engineering. These linkers can facilitate proper protein folding, improve the biological activity of fusion proteins, and enable the synthesis of constrained or cyclic peptides. Glycine-rich sequences are commonly employed for their inherent flexibility. This compound offers an alternative to simple poly-glycine linkers, providing a distinct length and chemical character that can be advantageous in various research and drug development contexts.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| CAS Number | 143192-31-8 | [1] |
| Molecular Formula | C₂₅H₃₀N₂O₆ | [1] |
| Molecular Weight | 454.52 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | ≥97% | [1] |
| Solubility | Soluble in DMF, NMP |
Applications
The unique structural features of this compound make it a versatile tool for various applications in peptide science:
-
Flexible Linker in Fusion Proteins and Conjugates: The extended and flexible nature of the N-(3-aminopropyl)-glycine unit can be used to connect two or more peptide domains, ensuring their independent folding and function. This is particularly useful in the design of bi-specific antibodies, antibody-drug conjugates (ADCs), and other chimeric proteins.
-
Synthesis of Cyclic Peptides: The side-chain amine, after deprotection of the Boc group, can serve as a nucleophilic handle for intramolecular cyclization with the peptide's C-terminus or an activated side chain of another amino acid, leading to the formation of head-to-side-chain or side-chain-to-side-chain cyclic peptides.
-
Introduction of a Branching Point: The primary amine on the side chain can be used for the attachment of other molecules, such as polyethylene glycol (PEG), fluorescent dyes, or cytotoxic drugs, creating branched or multi-functional peptide constructs.
-
Conformational Studies: The introduction of this flexible linker can be used to study the impact of conformational freedom on peptide-receptor binding, enzyme activity, and other biological functions.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a peptide sequence using manual Fmoc solid-phase peptide synthesis (SPPS). These protocols may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.
Protocol 1: Incorporation of this compound into a Linear Peptide
This protocol describes the standard procedure for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel with a filter
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HBTU/HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Protocol 2: On-Resin Side-Chain Deprotection and Modification
This protocol outlines the selective deprotection of the Boc group from the incorporated N-(3-aminopropyl)-Gly-OH linker to allow for on-resin modification.
Materials:
-
Peptide-resin containing the Boc-protected linker
-
Trifluoroacetic acid (TFA) solution (e.g., 30-50% TFA in DCM)
-
DCM
-
DMF
-
DIPEA or other suitable base
-
Reagent for modification (e.g., activated carboxylic acid, fluorescent dye)
Procedure:
-
Selective Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the TFA/DCM solution for 30-60 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (5 times) and DMF (3 times).
-
-
Neutralization:
-
Neutralize the newly formed amine salt by washing the resin with a 10% solution of DIPEA in DMF (2 x 5 minutes).
-
Wash the resin with DMF (5 times).
-
-
Side-Chain Modification:
-
Perform the desired modification reaction by adding the appropriate reagents (e.g., coupling of a carboxylic acid using standard coupling reagents).
-
Monitor the reaction for completion.
-
-
Washing:
-
Wash the resin thoroughly to remove excess reagents.
-
Visualizations
Chemical Structure of the Linker
Caption: Chemical structure of this compound.
General Workflow for Incorporation in SPPS
Caption: Simplified workflow for incorporating the flexible linker in SPPS.
Conceptual Diagram of the Flexible Linker in a Peptide
Caption: Conceptual representation of the flexible linker connecting two peptide domains.
Conclusion
This compound is a valuable building block for introducing a flexible linker into synthetic peptides. Its orthogonal protection scheme allows for straightforward incorporation using standard Fmoc-SPPS protocols and offers opportunities for subsequent on-resin modification of the side chain. While specific application data for this particular linker is limited in publicly available literature, its structural characteristics suggest its utility in a wide range of applications where conformational flexibility and the introduction of a branching point are desired. The provided protocols offer a starting point for researchers to explore the potential of this versatile linker in their own peptide design and synthesis endeavors.
References
Application Notes and Protocols for the Coupling of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a unique N-substituted glycine derivative, often utilized in the synthesis of peptidomimetics, in particular peptoids and peptide-peptoid hybrids. Its structure incorporates a flexible aminopropyl side chain protected with a tert-butyloxycarbonyl (Boc) group, which can be selectively deprotected for further functionalization. The presence of the N-substitution introduces steric hindrance, making the optimization of coupling conditions crucial for achieving high yields and purity in solid-phase peptide synthesis (SPPS).
These application notes provide a comprehensive overview of the recommended coupling reaction conditions for this compound, including a comparison of common coupling reagents, detailed experimental protocols, and visualizations of the reaction pathways and workflows.
Selection of Coupling Reagents
The choice of coupling reagent is a critical factor for the successful incorporation of sterically hindered amino acids like this compound. Reagents that form highly reactive activated species are generally preferred to overcome the steric bulk at the secondary amine. The most commonly employed and effective coupling reagents for such challenging couplings fall into two main categories: aminium/uronium salts and carbodiimides used with additives.
-
Aminium/Uronium Salts: Reagents such as HATU, HBTU, and HCTU are known for their high reactivity and efficiency, leading to shorter coupling times and high yields.[1] HATU, which forms a highly reactive OAt-active ester, is often considered superior for sterically hindered couplings, demonstrating faster kinetics and a lower risk of epimerization compared to HBTU.[2]
-
Carbodiimides with Additives: The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma), is a cost-effective and widely used method. These additives act as catalysts and suppress racemization.[1]
Data Presentation: Comparison of Coupling Reagents
The following tables summarize the typical reaction conditions and expected performance of various coupling reagents for the incorporation of this compound. The quantitative data is based on studies of structurally similar N-substituted glycine monomers and sterically hindered amino acids, and may require optimization for this specific derivative.
Table 1: Recommended Reagent Equivalents for Coupling
| Reagent | This compound (eq.) | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) |
| HATU | 1.0 - 2.0 | 0.95 - 1.9 | - | 2.0 - 4.0 |
| HBTU | 1.0 - 2.0 | 0.95 - 1.9 | - | 2.0 - 4.0 |
| HCTU | 1.0 - 2.0 | 0.95 - 1.9 | - | 2.0 - 4.0 |
| DIC/HOBt | 1.0 - 2.0 | 1.0 - 2.0 | 1.0 - 2.0 | - |
| DIC/Oxyma | 1.0 - 2.0 | 1.0 - 2.0 | 1.0 - 2.0 | - |
Table 2: Typical Reaction Parameters and Performance
| Coupling Reagent | Solvent | Temperature | Time | Expected Yield | Expected Purity |
| HATU | DMF | Room Temp. | 30 - 120 min | >95% | High |
| HBTU | DMF | Room Temp. | 60 - 240 min | 90-95% | High |
| HCTU | DMF | Room Temp. | 30 - 120 min | >95% | High |
| DIC/HOBt | DMF or DCM/DMF | Room Temp. | 60 - 240 min | 85-95% | Good |
| DIC/Oxyma | DMF or DCM/DMF | Room Temp. | 60 - 180 min | >90% | High |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the standard steps for one cycle of amino acid addition in Fmoc-based SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling: Follow one of the specific coupling protocols below (Protocol 2A, 2B, or 2C).
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2A: Coupling using HATU
-
Activation: In a separate vial, dissolve this compound (1.5 eq.) and HATU (1.45 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq.).
-
Pre-activation: Allow the mixture to stand for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 30-120 minutes. Monitor the reaction completion using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
Protocol 2B: Coupling using HBTU
-
Activation: In a separate vial, dissolve this compound (1.5 eq.) and HBTU (1.45 eq.) in DMF. Add DIPEA (3.0 eq.).
-
Pre-activation: Allow the mixture to stand for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 60-240 minutes. Monitor the reaction completion using a Kaiser test. Due to the slightly lower reactivity of HBTU compared to HATU for hindered systems, a longer reaction time or a double coupling may be necessary.[2]
Protocol 2C: Coupling using DIC/Oxyma
-
Activation: In a separate vial, dissolve this compound (1.5 eq.) and Oxyma (1.5 eq.) in DMF.
-
Coupling: Add the amino acid/Oxyma solution to the deprotected resin, followed by the addition of DIC (1.5 eq.).
-
Reaction: Agitate the mixture at room temperature for 60-180 minutes. Monitor the reaction completion using a Kaiser test.
Visualizations
Chemical Reaction Pathway
Caption: General chemical pathway for the coupling of this compound.
Experimental Workflow
Caption: Experimental workflow for a single coupling cycle in SPPS.
Conclusion
The successful incorporation of this compound into a peptide sequence is readily achievable with the appropriate selection of coupling reagents and optimized reaction conditions. For this sterically hindered N-substituted amino acid, aminium/uronium-based reagents, particularly HATU, are highly recommended for achieving high coupling efficiencies and purity.[2] Carbodiimide-based methods with additives such as Oxyma also provide a viable and cost-effective alternative. The provided protocols serve as a starting point, and monitoring the reaction completion is essential for ensuring the successful synthesis of the desired peptoid or peptide-peptoid hybrid.
References
Application Notes and Protocols for the Activation of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a specialized N-substituted glycine derivative used in solid-phase peptide synthesis (SPPS) to introduce a flexible, positively charged or functionalizable linker into a peptide sequence. The presence of the N-alkyl substituent and the Boc-protected primary amine on the side chain presents unique considerations for its activation and coupling compared to standard Fmoc-amino acids. These application notes provide a detailed guide to the efficient activation and incorporation of this building block into peptide chains.
N-alkylated amino acids, such as this derivative, are known to exhibit slower coupling kinetics due to steric hindrance around the secondary amine. Therefore, the choice of activating agent and reaction conditions is critical to ensure high coupling efficiency and prevent the formation of deletion sequences. This document outlines recommended protocols using common coupling reagents and provides a comparative analysis to guide the selection of the optimal activation strategy.
Comparative Performance of Activating Agents
The selection of an appropriate activating agent is crucial for the successful incorporation of this compound. While quantitative data for this specific derivative is not extensively available, the following table summarizes the expected performance of common coupling reagents based on their known efficacy with sterically hindered and N-alkylated amino acids.
| Activating Agent | Additive | Expected Coupling Efficiency* | Key Characteristics |
| HATU | (HOAt) | >95% | Highly efficient and fast-reacting, particularly effective for sterically hindered amino acids.[1] |
| HBTU | HOBt | 90-95% | A common and reliable coupling reagent, though slightly less effective than HATU for difficult couplings.[1] |
| HCTU | (6-Cl-HOBt) | >95% | Similar in reactivity to HATU and often more cost-effective. |
| PyBOP | - | 90-95% | Phosphonium salt-based reagent with a lower risk of guanidinylation side reactions compared to uronium salts. |
| DIC/Oxyma | OxymaPure® | 85-90% | A cost-effective carbodiimide-based method.[1] Byproducts are generally soluble and easily washed away. |
*Expected efficiency is an estimate for a single coupling. For challenging sequences, a double coupling may be required to drive the reaction to completion.
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis coupling of this compound. These protocols can be adapted for automated peptide synthesizers.
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF for Fmoc deprotection
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Activating agents: HATU, HBTU, HCTU, PyBOP, or DIC
-
Additive: OxymaPure® (for DIC activation)
-
Washing solvents: DMF, DCM
-
Kaiser test kit for monitoring coupling completion
Protocol 1: Activation using HATU/HBTU/HCTU
This protocol is recommended for achieving the highest coupling efficiency, especially for difficult couplings.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Confirm complete deprotection with a positive Kaiser test (blue beads).
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the uronium salt (HATU, HBTU, or HCTU; 0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (2 equivalents for every equivalent of amino acid) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Due to the N-alkylated nature of the amino acid, a longer coupling time is recommended.
-
Monitor the reaction progress using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
-
Post-Coupling:
-
If the Kaiser test is positive after 4 hours, a second coupling (double coupling) is recommended. Drain the reaction solution, wash the resin with DMF (3 times), and repeat steps 2 and 3.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Activation using DIC/Oxyma
This protocol provides a cost-effective alternative to uronium/aminium salt-based activation.
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents) and OxymaPure® (1 equivalent relative to the amino acid) in DMF.
-
Add DIC (1 equivalent relative to the amino acid) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 4-6 hours, or overnight for particularly difficult sequences.
-
Monitor the reaction progress with the Kaiser test.
-
-
Post-Coupling:
-
If the coupling is incomplete, consider a double coupling by repeating steps 2 and 3.
-
Upon completion, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Visualizations
The following diagrams illustrate the chemical activation pathway and the general workflow for incorporating this compound into a peptide sequence.
References
Application Notes and Protocols for Fmoc Deprotection of Aminopropyl Glycine Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) deprotection of aminopropyl glycine linkers, a critical step in solid-phase peptide synthesis (SPPS). The protocols detailed herein are designed to ensure efficient and complete removal of the Fmoc protecting group, which is essential for the successful elongation of peptide chains.
Introduction
The Fmoc protecting group is widely utilized in modern SPPS due to its base-lability, which allows for a mild and orthogonal deprotection strategy.[1] This method ensures that acid-sensitive side-chain protecting groups and resin linkers remain intact during the iterative removal of the Nα-Fmoc group. The deprotection process is a base-catalyzed β-elimination reaction, typically employing a secondary amine like piperidine.[1][2] The aminopropyl glycine linker provides a flexible and hydrophilic spacer, often used to attach peptides to various substrates or for conjugation purposes.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds in two primary steps:
-
Proton Abstraction: A base, most commonly piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[1]
-
β-Elimination: This abstraction leads to the formation of a stabilized carbanion. The unstable intermediate then undergoes elimination, cleaving the C-O bond to release the free N-terminal amine of the peptide and the reactive dibenzofulvene (DBF) intermediate.[1]
-
DBF Adduct Formation: The liberated DBF is a reactive electrophile that is immediately trapped by the excess amine base (e.g., piperidine) to form a stable adduct. This prevents the DBF from reacting with the newly deprotected N-terminal amine, which would otherwise terminate the peptide chain.[1] The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm, which can be used to monitor the reaction.[1]
Experimental Protocols
This section details the standard procedure for the manual Fmoc deprotection of an aminopropyl glycine linker attached to a solid support.
Materials and Reagents
-
Fmoc-aminopropyl glycine-functionalized resin (pre-swollen in DMF)
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF).[2]
-
Wash Solvent: High-purity, amine-free DMF.[2]
-
Reaction vessel with a fritted disc.
-
Inert gas (Nitrogen or Argon) for agitation.
-
Kaiser Test Reagents (for optional confirmation).[1]
Step-by-Step Deprotection Protocol
-
Resin Preparation:
-
First Deprotection Treatment:
-
Second Deprotection Treatment:
-
Washing:
-
Confirmation of Deprotection (Optional but Recommended):
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the key steps in the Fmoc deprotection protocol.
| Parameter | Value | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | The most common and effective reagent for Fmoc removal.[5] |
| Alternative Reagents | 20% (v/v) 4-Methylpiperidine (4MP) in DMF; 10% (w/v) Piperazine (PZ) in 9:1 DMF/Ethanol | Can be used as alternatives to piperidine.[6][7] |
| First Treatment Time | 1-5 minutes | A brief initial treatment to begin the deprotection process.[1][2] |
| Second Treatment Time | 10-15 minutes | A longer second treatment to ensure the reaction goes to completion.[2][3] |
| Washing Volume | ~10 mL per gram of resin | Sufficient volume to fully suspend the resin. |
| Number of Washes | 5-7 times | Thorough washing is crucial to remove all traces of piperidine and byproducts.[2][3] |
| Monitoring Wavelength | ~301 nm | For quantitative monitoring of the dibenzofulvene-piperidine adduct.[1] |
Visualizations
Experimental Workflow for Fmoc Deprotection
Caption: Workflow for the Fmoc deprotection of aminopropyl glycine linkers.
Logical Relationship of Fmoc Deprotection Mechanism
Caption: Mechanism of base-catalyzed Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. mdpi.com [mdpi.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-N-(3-Boc-aminopropyl)-Gly-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a versatile heterobifunctional linker and building block crucial in modern drug discovery. Its unique structure, featuring two orthogonal protecting groups—the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group—enables the strategic and sequential synthesis of complex biomolecules. This attribute is particularly valuable in the construction of peptidomimetics, peptide-drug conjugates (PDCs), and Proteolysis Targeting Chimeras (PROTACs), where precise control over the molecular architecture is paramount for therapeutic efficacy.
The aminopropyl-glycine core provides a flexible spacer, which can be critical for optimizing the biological activity of the final conjugate, for instance, by ensuring the proper distance between a targeting moiety and a therapeutic payload. This document provides detailed application notes and protocols for the effective use of this compound in various drug discovery workflows.
Core Applications in Drug Discovery
The primary utility of this compound lies in its role as a sophisticated building block in solid-phase peptide synthesis (SPPS). Its applications include:
-
Peptidomimetics: Incorporation of this linker into peptide sequences allows for the creation of novel structures with enhanced stability, bioavailability, and receptor affinity compared to their natural peptide counterparts.
-
Peptide-Drug Conjugates (PDCs): The linker serves as a stable connection point between a targeting peptide and a cytotoxic drug. The orthogonal protecting groups allow for the peptide to be synthesized first, followed by the selective deprotection of the Boc group and conjugation of the drug.
-
Proteolysis Targeting Chimeras (PROTACs): In PROTAC design, this molecule can function as a component of the linker connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The flexibility and defined length of the aminopropyl-glycine spacer can be pivotal in optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for inducing protein degradation.[1]
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is essential for its successful application in synthesis.
| Property | Value |
| CAS Number | 143192-31-8 |
| Molecular Formula | C₂₅H₃₀N₂O₆ |
| Molecular Weight | 454.52 g/mol |
| Appearance | White to off-white powder |
| Purity (Typical) | ≥98% (HPLC) |
| Solubility | Soluble in DMF, NMP, DMSO, and DCM |
| Storage Conditions | 2-8°C, protect from moisture |
Experimental Protocols
The following protocols provide a generalized framework for the use of this compound in the solid-phase synthesis of a generic PROTAC molecule. These protocols can be adapted for the synthesis of PDCs and other peptidomimetics.
Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol describes the coupling of the linker onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
Linker Activation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated linker solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
Protocol 2: On-Resin Boc Deprotection and Conjugation of a Second Ligand
This protocol outlines the selective removal of the Boc group and the subsequent coupling of a second molecule (e.g., an E3 ligase ligand for a PROTAC).
Materials:
-
Resin from Protocol 1 with the incorporated linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ligand 2 (with a carboxylic acid moiety for coupling)
-
HATU, DIPEA, and DMF as in Protocol 1
Procedure:
-
Final Fmoc Deprotection: If the incorporated linker is the N-terminal residue, remove its Fmoc group using 20% piperidine in DMF as described in Protocol 1.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Selective Boc Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes. This will cleave the Boc group, exposing the primary amine on the aminopropyl side chain.
-
Washing and Neutralization: Wash the resin with DCM (5x) to remove TFA. Then, wash with a 10% solution of DIPEA in DMF (3x) to neutralize the protonated amine, followed by DMF washes (3x).
-
Activation of Ligand 2: In a separate vial, activate Ligand 2 (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Coupling of Ligand 2: Add the activated Ligand 2 solution to the resin and agitate for 4-12 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
Protocol 3: Cleavage from Resin and Purification
This protocol describes the final cleavage of the synthesized molecule from the solid support.
Materials:
-
Resin from Protocol 2
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Drying: Dry the resin under vacuum for at least 1 hour.
-
Cleavage: Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filtration: Filter the resin and collect the filtrate containing the crude product.
-
Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude product.
-
Isolation: Centrifuge the mixture to pellet the product. Decant the ether and wash the pellet with cold ether twice more.
-
Drying: Dry the crude product under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.
Quantitative Data Summary
The following table provides illustrative quantitative data for a representative solid-phase synthesis campaign using this compound. Actual results will vary depending on the specific ligands and reaction conditions employed.
| Step | Parameter | Typical Value/Range | Notes |
| Protocol 1: Linker Incorporation | Coupling Efficiency | >99% | As determined by Kaiser test or UV-Vis quantification of Fmoc deprotection. |
| Protocol 2: Boc Deprotection | Deprotection Efficiency | Quantitative | Boc cleavage with TFA is generally very efficient. |
| Protocol 2: Second Ligand Coupling | Coupling Efficiency | 50-90% | Can be sequence and ligand-dependent. May require longer reaction times or double coupling. |
| Protocol 3: Final Product | Overall Yield (after HPLC) | 1-15% | The final yield of PROTACs and complex conjugates after purification is often low due to the multi-step synthesis and purification challenges.[2] |
| Final Product Characterization | Purity (after HPLC) | >95% | Required for biological assays. |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates the overall workflow for the solid-phase synthesis of a PROTAC using this compound.
Example Signaling Pathway: PROTAC-Mediated Degradation of the Androgen Receptor
PROTACs synthesized using linkers like this compound can be designed to target key proteins in cancer signaling pathways. For example, a PROTAC could target the Androgen Receptor (AR), a key driver of prostate cancer. The diagram below illustrates this mechanism of action.
By facilitating the degradation of the Androgen Receptor, such a PROTAC would block the downstream signaling pathways that promote the growth and survival of prostate cancer cells, ultimately leading to apoptosis. This targeted protein degradation approach offers a powerful alternative to traditional inhibition and is a key area of application for versatile linkers like this compound.
References
Application Notes and Protocols for the Synthesis of Peptide-Peptoid Hybrids using Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of the functionalized peptoid monomer, Fmoc-N-(3-Boc-aminopropyl)-Gly-OH , into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This building block enables the precise, site-specific introduction of a primary amine on a flexible three-carbon spacer within a peptide backbone, creating a peptide-peptoid hybrid.
The resulting primary amine, protected by a Boc group, serves as a versatile handle for post-synthetic modifications after orthogonal deprotection. This allows for the conjugation of various moieties such as fluorophores, biotin, polyethylene glycol (PEG) chains, or cytotoxic drugs, making this monomer a valuable tool in drug discovery, diagnostics, and the development of novel biomaterials.
Core Concepts and Applications
Peptoids, or N-substituted glycine oligomers, offer significant advantages over natural peptides, including enhanced proteolytic stability.[1] By creating peptide-peptoid hybrids, researchers can combine the biological activity and specificity of peptides with the improved pharmacokinetic properties of peptoids.[2][3]
The use of a pre-formed, Fmoc-protected monomer like this compound simplifies the synthesis process compared to the traditional "sub-monomer" approach, which involves a two-step cycle of acylation and amine displacement.[1][4] This monomer is directly compatible with standard automated and manual Fmoc-SPPS workflows.[3][5]
Key Applications Include:
-
Bioconjugation: Site-specific attachment of reporter molecules, solubility enhancers, or therapeutic payloads.
-
Introduction of Branching: The side-chain amine can be used as an attachment point for further peptide synthesis, creating branched or constrained cyclic structures.
-
Modulation of Physicochemical Properties: The introduction of the aminopropyl side chain can alter the charge, hydrophilicity, and conformational flexibility of the parent peptide.
-
Enhanced Drug Delivery: Conjugation of cell-penetrating peptides or targeting ligands to the side-chain amine can improve cellular uptake and tissue-specific delivery.
Experimental Protocols
The following protocols are designed for manual solid-phase synthesis on a 0.1 mmol scale using Rink Amide resin, which yields a C-terminal amide upon cleavage. Adjustments may be necessary for different resins, scales, or automated synthesizers.
Materials and Reagents
-
Resin: Rink Amide resin (or other suitable Fmoc-compatible solid support).
-
Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protection (e.g., Boc, tBu, Trt).
-
Peptoid Monomer: this compound.
-
Coupling Reagents: HBTU, HATU, or HCTU.[6]
-
Base: N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[6]
-
Fmoc Deprotection: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).[5][7]
-
Solvents: High-purity DMF, Dichloromethane (DCM).
-
Washing Solvents: Isopropyl alcohol (IPA).
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIS) / 3,6-Dioxa-1,8-octanedithiol (DODT) (e.g., 92.5:2.5:2.5:2.5 v/v).[1]
-
Precipitation: Cold diethyl ether.[1]
Protocol 1: Standard Fmoc-Amino Acid Coupling Cycle
This protocol is for the incorporation of standard Fmoc-amino acids in the peptide sequence.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.[6]
-
Fmoc Deprotection:
-
Amino Acid Activation: In a separate vessel, pre-activate 3-5 equivalents of the Fmoc-amino acid with an equimolar amount of coupling reagent (e.g., HBTU) and 2 equivalents of DIPEA in DMF for 5-10 minutes.[8]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.[6]
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next deprotection cycle.
Protocol 2: Incorporation of this compound
This protocol details the specific steps for coupling the peptoid monomer.
-
Fmoc Deprotection: Perform the deprotection of the N-terminal Fmoc group of the growing peptide chain as described in Protocol 1, Step 2 .
-
Monomer Activation: In a separate vessel, pre-activate 2-3 equivalents of This compound with an equimolar amount of coupling reagent (e.g., HATU) and 2 equivalents of DIPEA in DMF.
-
Coupling: Add the activated monomer solution to the resin. Agitate at room temperature. Note: Coupling of N-substituted glycine monomers can be slower than standard amino acids. Extend the coupling time to 2-4 hours to ensure high efficiency. A double coupling may be beneficial.[6]
-
Monitoring: Perform a Kaiser test. A negative result indicates complete coupling.
-
Washing: Drain the solution and wash the resin thoroughly as described in Protocol 1, Step 6 . The resin is now ready for the next cycle, which will involve deprotection of the Fmoc group from the newly added peptoid monomer.
Protocol 3: Final Cleavage and Global Deprotection
This protocol cleaves the hybrid from the resin and removes acid-labile side-chain protecting groups, including the Boc group on the peptoid side chain.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in Protocol 1, Step 2 .
-
Resin Preparation: Wash the resin with DCM (5x) and dry it thoroughly under a vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail (e.g., Reagent K) to the dried resin (approx. 10 mL per gram of resin).[1]
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate to a small volume under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the pellet with cold ether (2x) to remove scavengers and soluble impurities.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide-peptoid hybrid using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
The selection of reagents and reaction times directly impacts the efficiency of the synthesis. The following table summarizes key parameters for the described protocols.
| Parameter | Fmoc-Amino Acid Coupling | This compound Coupling | Final Cleavage & Deprotection |
| Reagent Equivalents | 3-5 eq. AA, Coupling Reagent, DIPEA | 2-3 eq. Monomer, Coupling Reagent, DIPEA | N/A |
| Activation Time | 5-10 min | 5-10 min | N/A |
| Coupling Time | 1-2 hours | 2-4 hours | N/A |
| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF | TFA-based Cocktail (e.g., Reagent K) |
| Deprotection Time | 5 min + 15 min | 5 min + 15 min | 2-3 hours |
| Monitoring Method | Kaiser Test | Kaiser Test | RP-HPLC, Mass Spectrometry |
| Expected Purity (Crude) | Sequence Dependent | Sequence Dependent | >70% (Typical) |
Note: Data is representative and compiled from standard Fmoc-SPPS protocols to illustrate expected parameters.[1][6] Actual results may vary based on sequence, scale, and specific laboratory conditions.
Visualizations
Experimental Workflow
Monomer Incorporation Cycle
Orthogonal Deprotection Strategy
References
- 1. kohan.com.tw [kohan.com.tw]
- 2. Frontiers | Cyclic Peptoid-Peptide Hybrids as Versatile Molecular Transporters [frontiersin.org]
- 3. Cyclic Peptoid-Peptide Hybrids as Versatile Molecular Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Site-Specific Labeling of Peptides using Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
Introduction
Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a specialized amino acid derivative designed for the site-specific incorporation of labels into synthetic peptides. This building block features two orthogonal protecting groups: the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amine and the acid-labile Boc (tert-butyloxycarbonyl) group on the terminal amine of the aminopropyl side chain. This arrangement allows for the seamless integration of the glycine residue into a growing peptide chain via standard Fmoc-based solid-phase peptide synthesis (SPPS). Subsequently, the Boc group can be selectively removed on-resin to unmask a primary amine, which serves as a versatile handle for the covalent attachment of various labels, including fluorescent dyes, biotin, radiolabels, or cytotoxic drugs. This strategy offers precise control over the location of the label, preserving the peptide's native structure and function.
Principle of the Method
The use of this compound for peptide labeling follows a three-stage process. First, the building block is incorporated at the desired position within the peptide sequence during standard Fmoc-SPPS. Following chain assembly, the N-terminal Fmoc group of the final amino acid is removed, and if desired, the N-terminus is capped (e.g., acetylated). The second stage involves the selective deprotection of the Boc group on the aminopropyl side chain using mild acidic conditions that do not cleave the peptide from the resin or remove other acid-labile side-chain protecting groups. The final stage is the on-resin coupling of the desired label to the newly exposed primary amine. This is typically achieved by reacting the peptide-resin with an activated form of the label (e.g., an NHS-ester or a carboxylic acid activated in situ).
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.
-
Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an equimolar amount of coupling reagent (e.g., HATU) in DMF.
-
Add DIEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).
Protocol 2: Selective On-Resin Boc Deprotection
This protocol outlines the selective removal of the Boc group from the aminopropyl side chain.
Materials:
-
Peptide-resin containing the this compound residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA) or a solution of 10% DIEA in DMF
Procedure:
-
Resin Preparation: After incorporation of the building block and completion of the peptide sequence, ensure the N-terminal Fmoc group is either left on or capped (e.g., with acetic anhydride) to prevent reaction of the N-terminal amine in the subsequent labeling step. Wash the resin with DCM.
-
Boc Deprotection: Treat the resin with a solution of 10-20% TFA in DCM for 30 minutes.[1]
-
Washing: Wash the resin thoroughly with DCM (5 x 1 min) to remove the TFA.
-
Neutralization: Neutralize the newly formed trifluoroacetate salt by washing the resin with 10% DIEA in DMF (3 x 2 min), followed by washing with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 3: On-Resin Labeling with a Carboxylic Acid-Functionalized Label
This protocol describes the coupling of a label (e.g., a fluorescent dye with a carboxylic acid group) to the deprotected aminopropyl side chain.
Materials:
-
Peptide-resin with the exposed aminopropyl linker
-
Carboxylic acid-functionalized label (e.g., 5(6)-Carboxyfluorescein)
-
Coupling reagents (e.g., HATU, HBTU, or PyBOP)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Label Activation: In a separate vessel, dissolve the label (3-5 equivalents), an equimolar amount of coupling reagent (e.g., HATU), in DMF. Add DIEA (6-10 equivalents).
-
Label Coupling: Add the activated label solution to the resin and agitate the mixture for 2-4 hours at room temperature, protected from light if the label is photosensitive.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane).
-
Purification: Purify the crude labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes for Peptide Labeling Workflow
| Step | Reagents and Conditions | Typical Reaction Time | Monitoring Method | Expected Outcome |
| This compound Coupling | 3-5 eq. amino acid, 3-5 eq. HATU, 6-10 eq. DIEA in DMF | 1-2 hours | Kaiser Test | >99% coupling efficiency |
| Selective Boc Deprotection | 10-20% TFA in DCM | 30 minutes | Chloranil Test | Complete removal of the Boc group with minimal side-chain deprotection |
| On-Resin Labeling (Fluorescent Dye) | 3-5 eq. dye, 3-5 eq. HATU, 6-10 eq. DIEA in DMF | 2-4 hours | RP-HPLC of a test cleavage | >90% labeling efficiency |
Visualizations
References
Application Notes and Protocols: Manual vs. Automated Synthesis with Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a valuable and versatile building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a glycine core with an aminopropyl side chain protected by a tert-butyloxycarbonyl (Boc) group and the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group, offers exceptional utility in the design and synthesis of complex peptides and bioconjugates. The orthogonality of the acid-labile Boc group and the base-labile Fmoc group allows for selective deprotection and modification, making it an ideal linker for peptide-drug conjugates (PDCs), for introducing branching, or for creating peptides with specific side-chain functionalities.[1]
This document provides a detailed comparison of manual and automated synthesis methodologies for incorporating this compound into peptide chains. It includes comprehensive experimental protocols, quantitative data for comparison, and visualizations of the synthesis workflows.
Data Presentation: A Quantitative Comparison
The choice between manual and automated solid-phase peptide synthesis (SPPS) is a critical decision influenced by factors such as scale, throughput, complexity of the peptide, and budget.[2] Below is a summary of key quantitative data to facilitate a direct comparison between the two methods for a single coupling cycle.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99%[2] |
| Final Crude Purity | 70 - 90% | 85 - 98%[2] |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High[] |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) |
Data in this table is based on the synthesis of a single amino acid residue and may vary depending on the specific amino acid, resin, and coupling chemistry used.[2]
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Initial Investment | Low (basic laboratory glassware) | High (purchase of a peptide synthesizer) |
| Labor Cost | High (intensive hands-on time) | Low (minimal operator intervention required) |
| Reagent and Solvent Cost | Can be higher due to less precise dispensing | Generally lower due to optimized protocols |
| Cost-effectiveness | More cost-effective for small numbers of peptides or infrequent synthesis | More cost-effective for high-throughput synthesis and routine production |
Experimental Protocols
The following protocols outline the general procedures for incorporating this compound into a peptide sequence using both manual and automated Fmoc-based SPPS.
Protocol 1: Manual Solid-Phase Synthesis
This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)[4]
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[5]
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Ethanol
-
Kaiser test kit[6]
-
Fritted syringe or reaction vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a fritted reaction vessel.[5]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-7 minutes.[5]
-
Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times) to remove all traces of piperidine.
-
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a few resin beads to confirm the presence of free primary amines (a positive blue color indicates successful Fmoc removal).[6]
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-4.5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.[5]
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature. Due to the steric hindrance of the side chain, a longer coupling time or a double coupling may be necessary.
-
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, where the beads remain colorless or yellowish, indicates complete coupling).[6]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Automated Solid-Phase Synthesis
This protocol provides a general workflow for an automated peptide synthesizer. Specific parameters should be adjusted based on the instrument's software and the peptide sequence.
System Preparation:
-
Ensure all reagent and solvent bottles (DMF, DCM, 20% piperidine in DMF, coupling agent, base, and amino acid solutions) are sufficiently filled and properly connected to the synthesizer.
-
Prepare a solution of this compound in DMF at the concentration specified by the synthesizer's protocol.
Automated Synthesis Cycle:
-
Fmoc Deprotection: The synthesizer will automatically deliver the 20% piperidine in DMF solution to the reaction vessel containing the peptide-resin, agitate for the pre-programmed time (typically a two-stage deprotection), and then drain the solution.
-
Washing: The resin is automatically washed with DMF to remove residual piperidine.
-
Coupling: The synthesizer will deliver the pre-activated this compound solution (amino acid, activator, and base in DMF) to the reaction vessel and agitate for the specified coupling time. For this specific amino acid, it is advisable to program a longer coupling time or a double coupling cycle in the synthesis method to ensure high efficiency.
-
Washing: The resin is automatically washed with DMF to remove excess reagents and byproducts.
-
The synthesizer will repeat this cycle for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage (Manual Step): Once the automated synthesis is complete, the resin is typically removed from the synthesizer. The final N-terminal Fmoc group is deprotected, and the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H₂O).[6]
Mandatory Visualization
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Applications in Drug Development
The unique structural features of this compound make it a highly valuable tool in drug development, particularly in the synthesis of:
-
Peptide-Drug Conjugates (PDCs): The Boc-protected primary amine on the side chain serves as an orthogonal handle for the conjugation of cytotoxic drugs, imaging agents, or other therapeutic payloads.[1] This allows for the targeted delivery of potent molecules to specific cells or tissues, minimizing off-target toxicity.
-
Branched and Cyclic Peptides: The aminopropyl side chain can be used as a point for creating branched peptide structures or for cyclization, which can enhance peptide stability, bioactivity, and resistance to enzymatic degradation.
-
Peptide Nucleic Acids (PNAs): This building block is a key component in the synthesis of PNA monomers, which are DNA mimics with a polyamide backbone.[7] PNAs have applications in antisense therapy and genetic diagnostics due to their high binding affinity and nuclease resistance.[7]
-
Bioactive Peptides: The incorporation of the N-(3-aminopropyl)-glycine moiety can influence the biological activity of peptides. For example, glycine-rich peptides have been investigated for their roles as antimicrobial agents and neuroprotectors.[8] The aminopropyl group can introduce a positive charge at physiological pH, potentially enhancing interactions with biological targets.
While this building block itself does not directly participate in signaling pathways, the peptides synthesized using it can be designed to interact with specific cellular targets. For instance, a PDC constructed with this linker could target a receptor on a cancer cell, leading to internalization and release of the cytotoxic drug, which then interferes with critical signaling pathways involved in cell proliferation or survival. Similarly, a synthetic peptide containing this moiety could be designed to mimic or block the binding of a natural ligand to its receptor, thereby modulating a specific signaling cascade. For example, peptides containing glycine and proline have been shown to have neuroprotective effects and may interact with signaling pathways related to inflammation and neuro-transmission.[9]
Conclusion
Both manual and automated SPPS are effective methods for incorporating this compound into synthetic peptides. Manual synthesis offers flexibility and lower initial costs, making it suitable for small-scale and exploratory work. Automated synthesis, on the other hand, provides higher throughput, reproducibility, and purity, which are crucial for the production of peptides for preclinical and clinical studies.[2] The choice of method will depend on the specific needs of the research or development program. The versatility of this compound as a linker and modified amino acid will continue to drive its application in the development of novel peptide-based therapeutics and diagnostic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Structural-functional study of glycine-and-proline-containing peptides (glyprolines) as potential neuroprotectors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-N-(3-Boc-aminopropyl)-Gly-OH Coupling Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the coupling of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH in solid-phase peptide synthesis (SPPS). The unique structure of this N-substituted glycine derivative can present steric challenges, leading to poor coupling efficiency. This guide provides detailed troubleshooting strategies, experimental protocols, and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound is a specialized amino acid derivative used in SPPS to introduce a flexible, positively charged or functionalizable linker into a peptide sequence. The N-terminus is protected by the base-labile Fmoc group, and the aminopropyl side-chain is protected by the acid-labile Boc group, allowing for orthogonal deprotection strategies in complex peptide synthesis.
Q2: Why am I experiencing low coupling efficiency with this reagent?
The primary reason for poor coupling efficiency with this compound is steric hindrance.[1] The bulky N-(3-Boc-aminopropyl) substituent on the glycine nitrogen physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down or preventing peptide bond formation.[1][2] Other contributing factors can include peptide aggregation, suboptimal reagent quality, or incomplete deprotection of the preceding amino acid.[3]
Q3: How can I detect incomplete coupling?
Incomplete coupling can be identified through several methods:
-
Positive Kaiser Test: A positive Kaiser test (resulting in blue or purple beads) after the coupling step indicates the presence of unreacted primary amines on the resin.[1][3]
-
Analytical HPLC and Mass Spectrometry: Analysis of the cleaved crude peptide will show the presence of deletion sequences lacking the intended amino acid.[3][4]
-
Low Final Yield: A significantly lower than expected yield of the purified, full-length peptide is a strong indicator of coupling issues.[1]
Troubleshooting Guide
Issue: Positive Kaiser Test After Coupling
A positive Kaiser test is the most immediate indicator of an incomplete coupling reaction. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for a positive Kaiser test.
Step 1: Perform a Double Coupling
If the initial coupling is incomplete, the most straightforward first step is to perform a second coupling to drive the reaction to completion.[4][5]
-
Action: After the first coupling, drain the reaction vessel, wash the resin thoroughly with DMF (3-5 times), and then repeat the coupling step with a fresh solution of activated this compound.[4]
Step 2: Optimize Coupling Reagents and Conditions
If a double coupling is insufficient, optimizing the reaction conditions and reagents is the next logical step.
-
Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).[5]
-
Extend Reaction Time: For sterically hindered residues, increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[6]
-
Elevate Temperature: Carefully increasing the reaction temperature to 30-50°C can enhance the reaction rate. However, this should be done with caution to avoid potential side reactions like racemization.[3]
-
Switch to a More Potent Coupling Reagent: Standard coupling reagents may not be effective enough. Consider switching to a more powerful uronium/aminium or phosphonium salt-based reagent.
| Coupling Reagent Class | Examples | Relative Effectiveness for Hindered Couplings |
| Uronium/Aminium | HATU, HCTU | High to Very High |
| Phosphonium | PyAOP, PyBOP | Very High |
| Carbodiimide | DIC/HOBt | Moderate |
Table 1. Comparison of common coupling reagents for sterically hindered amino acids.[1]
Step 3: Address Potential Peptide Aggregation
As the peptide chain elongates, it can fold or aggregate, making the N-terminal amine inaccessible.[3]
-
Chaotropic Salts: Wash the resin with a solution of 0.5 M LiCl in DMF before coupling to disrupt secondary structures.[3]
-
Alternative Solvents: Use N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO as the reaction solvent to improve solvation of the peptide chain.[3][5]
Step 4: Cap Unreacted Amines
If coupling remains incomplete after trying the above strategies, it is advisable to "cap" the unreacted N-terminal amines to prevent the formation of deletion sequences. This is typically done by acetylating the free amines with acetic anhydride.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a robust method for coupling sterically hindered amino acids using HATU.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for completion.[1]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times).
Protocol 2: Kaiser Test (Qualitative Ninhydrin Test)
This test is used to detect the presence of free primary amines on the resin.[7]
-
Sample Preparation: Remove a small sample of resin beads (10-15 beads) and wash them thoroughly with DMF, then ethanol.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Phenol in ethanol
-
Potassium cyanide in pyridine
-
Ninhydrin in ethanol
-
-
Observation:
Visualizing the Coupling Reaction
The diagram below illustrates the general reaction for coupling this compound to a resin-bound peptide.
Caption: General scheme for the coupling reaction.
References
Technical Support Center: Overcoming Aggregation in Peptides Containing Aminopropyl Glycine Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides incorporating aminopropyl glycine (Apg) linkers.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern?
A1: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures. This can occur during solid-phase peptide synthesis (SPPS), purification, storage, and in solution.[1] Aggregation is a significant concern as it can lead to decreased product yield, reduced bioactivity, and potential safety issues such as immunogenicity.[1][2]
Q2: What are the common causes of peptide aggregation?
A2: Peptide aggregation is primarily driven by intermolecular interactions, most notably hydrogen bonding between peptide backbones, which can lead to the formation of β-sheet structures.[3] Other contributing factors include:
-
Hydrophobicity: Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are more prone to aggregation.[1][3]
-
Secondary Structure Formation: Peptides that can adopt stable secondary structures like α-helices or β-sheets on the resin or in solution are more likely to aggregate.
-
Peptide Concentration: Higher peptide concentrations can increase the likelihood of aggregation.[4]
-
Environmental Factors: pH, temperature, ionic strength, and the presence of certain salts can all influence peptide stability and aggregation.[1][2][4]
Q3: How might an aminopropyl glycine (Apg) linker influence peptide aggregation?
A3: While specific literature on aminopropyl glycine (Apg) linkers and their direct impact on peptide aggregation is not extensively available, we can infer potential effects based on general principles. The Apg linker introduces a flexible, hydrophilic segment into the peptide sequence.
-
Potential for Reduced Aggregation: The hydrophilic nature of the Apg linker may help to solvate the peptide chain, potentially disrupting the intermolecular hydrogen bonding that leads to aggregation, similar to the effect of polyethylene glycol (PEG) linkers.[5][6]
-
Potential for Increased Aggregation: Conversely, the introduction of a flexible linker could, in some sequence contexts, facilitate the alignment of aggregation-prone regions of the peptide, thereby promoting aggregation. The primary amine of the aminopropyl group could also participate in unwanted side reactions depending on the chemical environment.
Q4: What are the initial signs that my Apg-containing peptide may be aggregating?
A4: Signs of aggregation can manifest at different stages:
-
During Synthesis (SPPS): Slow or incomplete coupling and deprotection reactions, and shrinking of the resin matrix.
-
Post-Cleavage and Purification: Poor solubility of the crude peptide in standard solvents, the appearance of a cloudy or precipitated solution, and broad or tailing peaks during reverse-phase high-performance liquid chromatography (RP-HPLC).[5][7]
-
In Solution: Formation of a visible precipitate over time, increased turbidity, or a decrease in the concentration of the soluble peptide.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving aggregation issues with peptides containing aminopropyl glycine linkers.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of Crude Peptide | High hydrophobicity of the peptide sequence. | - Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before diluting with an aqueous buffer.[7][8]- For peptides with a net positive charge, try dissolving in a slightly acidic solution (e.g., 10% acetic acid).[9][10]- For peptides with a net negative charge, try a slightly basic solution (e.g., 0.1M ammonium bicarbonate). |
| Formation of strong intermolecular hydrogen bonds. | - Use chaotropic agents like 6M guanidine hydrochloride or 8M urea to disrupt hydrogen bonds and solubilize the peptide.[10] | |
| Aggregation During Storage | Inappropriate storage conditions. | - Store lyophilized peptides at -20°C or lower.[10]- For peptides in solution, aliquot to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10]- For peptides containing oxidation-prone residues (Cys, Met, Trp), use oxygen-free buffers.[7][11] |
| Sub-optimal buffer conditions. | - Empirically determine the optimal pH and ionic strength for your peptide's solubility. A pH screen can be highly effective.[12] | |
| Incomplete Reactions During SPPS | On-resin aggregation. | - Switch to a more polar solvent for coupling and deprotection, such as N-methylpyrrolidone (NMP) or add DMSO.[3]- Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the alpha-nitrogen of amino acids to disrupt hydrogen bonding.[3][13]- Utilize pseudoprolines (dipeptides derived from serine or threonine) to break up secondary structures.[3] |
| High resin loading. | - Use a resin with a lower substitution level.[3] | |
| Precipitation in Biological Assays | Change in buffer composition or pH upon dilution. | - Ensure the final buffer composition in the assay is compatible with your peptide's solubility.- Consider using a small amount of a co-solvent like DMSO in the final assay medium, if compatible with the experiment. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation
The Thioflavin T (ThT) assay is a widely used method to detect and quantify the formation of amyloid-like fibrillar aggregates.[14][15] ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these aggregates.[16]
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (1 mM in water, filtered)[14]
-
Assay buffer (e.g., PBS, pH 7.4)[14]
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of your Apg-containing peptide at the desired concentration in the assay buffer.
-
Prepare a ThT working solution by diluting the stock solution in the assay buffer to a final concentration of 25 µM.[14]
-
-
Assay Setup:
-
In each well of the 96-well plate, mix your peptide solution with the ThT working solution. The final peptide concentration will depend on the specific peptide's aggregation propensity.
-
Include negative controls containing only the assay buffer and ThT.[15]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity against time to monitor the kinetics of aggregation. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.
-
Protocol 2: Dynamic Light Scattering (DLS) for Characterizing Aggregate Size
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution.[18][19] It is a powerful tool for detecting the presence of soluble oligomers and larger aggregates.[12][20]
Materials:
-
Peptide solution
-
Appropriate buffer (must be filtered through a 0.22 µm filter)
-
DLS instrument
Procedure:
-
Sample Preparation:
-
Prepare your Apg-containing peptide solution in a filtered, dust-free buffer at the desired concentration.
-
Centrifuge the sample to remove any large, pre-existing aggregates or dust particles.
-
-
DLS Measurement:
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement according to the instrument's instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[19]
-
-
Data Analysis:
-
The DLS software will analyze the correlation of the scattered light intensity to determine the diffusion coefficient of the particles.
-
Using the Stokes-Einstein equation, the software calculates the hydrodynamic radius (size) of the particles in the solution.[20]
-
The presence of multiple size populations can indicate the formation of oligomers and larger aggregates.[19]
-
Quantitative Data Summary
The following tables can be used to systematically record and compare experimental data for different formulations or conditions of your Apg-containing peptide.
Table 1: Solubility Screening of Apg-Containing Peptide
| Solvent/Buffer System | pH | Peptide Concentration (mg/mL) | Visual Observation (Clear/Cloudy/Precipitate) | Solubility (%) |
| Water | 7.0 | |||
| PBS | 7.4 | |||
| 10% Acetic Acid | ~2.5 | |||
| 0.1M Ammonium Bicarbonate | ~8.0 | |||
| 50% Acetonitrile/Water | N/A | |||
| 10% DMSO/Water | N/A |
Table 2: Thioflavin T Aggregation Kinetics
| Condition | Peptide Concentration (µM) | Lag Time (hours) | Maximum Fluorescence (RFU) | Aggregation Rate (RFU/hour) |
| Control (Peptide A) | ||||
| Apg-Peptide (Condition 1) | ||||
| Apg-Peptide (Condition 2) | ||||
| Apg-Peptide + Inhibitor |
Table 3: DLS Particle Size Analysis
| Sample | Peptide Concentration (mg/mL) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | % Intensity of Peak 1 | % Intensity of Peak 2 (Aggregates) |
| Monomeric Control | |||||
| Apg-Peptide (Time 0) | |||||
| Apg-Peptide (Time 24h) | |||||
| Apg-Peptide (Stressed) |
Visualizations
Caption: General pathway of peptide aggregation from soluble monomers to insoluble fibrils.
Caption: A decision tree for troubleshooting peptide aggregation issues.
Caption: Experimental workflow for Dynamic Light Scattering (DLS) analysis.
References
- 1. xtalks.com [xtalks.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. jpt.com [jpt.com]
- 10. genscript.com [genscript.com]
- 11. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
- 13. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 15. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 18. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. unchainedlabs.com [unchainedlabs.com]
- 20. Dynamic light scattering - Wikipedia [en.wikipedia.org]
Technical Support Center: Fmoc-N-(3-Boc-aminopropyl)-Gly-OH in Solid-Phase Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Fmoc-N-(3-Boc-aminopropyl)-Gly-OH in solid-phase peptide synthesis (SPPS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound in SPPS?
The primary side reactions are diketopiperazine (DKP) formation and incomplete coupling.[1][2] Being an N-substituted glycine derivative, it is particularly susceptible to these issues.
Q2: Is the Boc protecting group on the side chain stable during the repetitive piperidine treatments for Fmoc deprotection?
Yes, the tert-butyloxycarbonyl (Boc) group is stable under the basic conditions used for Fmoc group removal.[3][4] The orthogonal protection scheme, where Fmoc is base-labile and Boc is acid-labile, is a cornerstone of modern peptide synthesis.[3][]
Q3: Can the N-substitution on the glycine residue affect coupling efficiency?
Yes, the N-substituted nature of this amino acid derivative can cause steric hindrance, potentially leading to slower and incomplete coupling reactions, especially when coupled to a sterically demanding residue.[6][7]
Q4: What is diketopiperazine (DKP) formation and why is it a concern with this building block?
DKP formation is an intramolecular cyclization reaction that occurs at the dipeptide stage.[2] After the Fmoc deprotection of the second amino acid in the sequence, the liberated N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is a significant issue for sequences containing glycine or proline at the C-terminus, and N-substituted glycines are also highly prone to this side reaction.[2][8] This leads to a substantial loss of peptide from the resin and reduced overall yield.
Troubleshooting Guides
Issue 1: Low peptide yield, especially when this compound is the second residue.
Possible Cause: Diketopiperazine (DKP) formation.
Diagnostic Tests:
-
Mass Spectrometry (MS) of cleavage test: Cleave a small amount of resin after the second coupling and analyze by MS. The presence of a mass corresponding to the diketopiperazine of the first two amino acids confirms this side reaction.
-
Monitoring of Fmoc deprotection: Unusually high or prolonged release of the dibenzofulvene-piperidine adduct during the deprotection of the second amino acid can indicate loss of peptide from the resin.
Mitigation Strategies:
| Strategy | Description | Reported Effectiveness |
| Use of Sterically Hindered Resins | Employ resins like 2-chlorotrityl chloride (2-CTC) resin, which provides steric hindrance around the ester linkage, making intramolecular cyclization less favorable.[8] | Highly effective in suppressing DKP formation. |
| Coupling of a Dipeptide | Synthesize the dipeptide of the first two amino acids in solution and then couple it to the resin. This bypasses the vulnerable dipeptide stage on the solid support. | Effective, but requires additional solution-phase synthesis. |
| Optimized Deprotection Conditions | Use a milder Fmoc deprotection cocktail, such as 2% DBU/5% piperazine in NMP, which has been shown to reduce DKP formation compared to the standard 20% piperidine in DMF.[9][10][11] | Significant reduction in DKP formation has been reported for susceptible sequences.[9][11] |
Issue 2: Incomplete coupling of this compound.
Possible Cause: Steric hindrance from the N-substituted side chain and/or the growing peptide chain.[6][12]
Diagnostic Test:
-
Kaiser Test (Ninhydrin Test): A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.[7]
Mitigation Strategies:
| Strategy | Description | Reported Effectiveness |
| Double Coupling | After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[7] | Often sufficient to drive the reaction to completion for moderately difficult couplings. |
| Use of Potent Coupling Reagents | Switch from standard carbodiimide reagents (e.g., DIC) to more potent onium salt-based reagents like HATU, HBTU, or HCTU.[6][12] | Highly effective for sterically hindered amino acids.[6] |
| Increased Reaction Time and/or Temperature | Prolong the coupling time (e.g., to 4 hours or overnight) or perform the coupling at a slightly elevated temperature (e.g., 40-50°C).[12] | Can improve coupling efficiency, but may increase the risk of racemization for other amino acids. |
| Capping of Unreacted Amines | If double coupling fails, "cap" the unreacted amines by acetylation with acetic anhydride to prevent the formation of deletion peptides in the final product.[7] | Prevents deletion sequences but does not improve the yield of the target peptide. |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes. Drain the DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive, proceed to a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
Protocol 2: Mitigation of Diketopiperazine Formation using 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
First Amino Acid Loading: Dissolve the first Fmoc-amino acid (1 eq.) in DCM and add DIPEA (2.5 eq.). Add this solution to the swollen resin and agitate for 1-2 hours.
-
Capping: After loading, cap any remaining active sites on the resin by washing with a solution of DCM/methanol/DIPEA (17:2:1) for 30 minutes.
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Fmoc Deprotection: Proceed with standard Fmoc deprotection using 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple this compound as described in Protocol 1. The steric bulk of the 2-CTC linker will significantly suppress the formation of diketopiperazine.[8]
Visualizations
Caption: Workflow illustrating the competing pathways of successful peptide elongation versus diketopiperazine (DKP) formation.
Caption: Decision tree for troubleshooting incomplete coupling of this compound.
References
- 1. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peptide Yield with Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
Welcome to the technical support center for optimizing solid-phase peptide synthesis (SPPS) with Fmoc-N-(3-Boc-aminopropyl)-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve peptide yield and purity when incorporating this N-substituted glycine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in SPPS?
The primary challenges stem from its structure as an N-substituted glycine. These include:
-
Steric Hindrance: The presence of the 3-Boc-aminopropyl group on the nitrogen atom increases bulkiness around the reaction center. This can impede the approach of the activated carboxyl group of the incoming amino acid, leading to slower and less efficient coupling reactions.[1]
-
Diketopiperazine (DKP) Formation: N-substituted glycines, as secondary amines, are highly susceptible to this side reaction, especially when they are the second amino acid in the sequence. After the Fmoc group is removed, the freed N-terminal amine can attack the ester bond linking the dipeptide to the resin, cleaving the peptide chain and significantly reducing the yield.
-
Peptide Aggregation: While not a direct result of the amino acid itself, sequences containing glycine derivatives can be prone to aggregation, where the growing peptide chains form secondary structures that block reactive sites.[2]
Q2: What is the orthogonal protection strategy of this amino acid and why is it useful?
This compound utilizes an orthogonal protection scheme. The α-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of peptide elongation with a mild base like piperidine. The side-chain amino group is protected by the acid-labile Boc group. This Boc group remains intact during the synthesis cycles and is removed along with other side-chain protecting groups during the final cleavage from the resin with a strong acid, such as trifluoroacetic acid (TFA). This orthogonality is crucial for selectively building the peptide backbone without unintended reactions on the side chain.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the incorporation of this compound.
Issue 1: Low Coupling Efficiency / Incomplete Reaction
-
Symptoms:
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling reactions.
Data on Coupling Reagent Effectiveness for Hindered Couplings
For sterically hindered amino acids like this compound, the choice of coupling reagent is critical. Standard carbodiimide reagents like DCC or DIC may be insufficient.[4]
| Coupling Reagent Class | Examples | Effectiveness for Hindered Couplings |
| Carbodiimides | DIC, DCC | Often insufficient for sterically demanding couplings.[4] |
| Uronium/Aminium | HATU, HCTU, HBTU | Highly Recommended. Very effective for most hindered residues.[1] |
| Phosphonium Salts | PyBOP, PyAOP | Highly Recommended. Excellent efficiency and rapid reaction times.[5] |
Issue 2: Significant Yield Loss, Especially When Coupled Second in Sequence
-
Symptom:
-
Extremely low yield of the final peptide, with mass spectrometry analysis showing the absence of the desired product and potentially the presence of a cyclic dipeptide.
-
-
Primary Cause: Diketopiperazine (DKP) Formation This intramolecular cyclization cleaves the dipeptide from the resin.
-
Solutions:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of this resin physically hinders the backside attack required for DKP formation.
-
Couple a Dipeptide: Instead of coupling this compound followed by the third amino acid, couple a pre-synthesized dipeptide (Fmoc-AA₃-N-(3-Boc-aminopropyl)-Gly-OH). This bypasses the vulnerable dipeptide-resin intermediate.
-
Modify Deprotection Conditions: Using a milder base or shorter deprotection times for the Fmoc group of the N-substituted glycine can reduce the propensity for DKP formation, although this may lead to incomplete deprotection.
Caption: Strategies to mitigate Diketopiperazine (DKP) formation.
-
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to overcome the steric hindrance associated with this amino acid derivative using a potent coupling reagent.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N-methyl-2-pyrrolidone (NMP) or DMF
-
-
Procedure:
-
Resin Swelling: Ensure the deprotected peptide-resin is well-swollen in NMP or DMF for at least 30 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in NMP. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).
-
Monitoring: After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test.
-
Negative Test (Yellow Beads): The coupling is complete. Proceed to the washing step.
-
Positive Test (Blue/Purple Beads): The coupling is incomplete.
-
-
Troubleshooting (if coupling is incomplete):
-
Double Coupling: Drain the reaction vessel, wash the resin with DMF (3 times), and repeat steps 2 and 3 with a fresh solution of activated amino acid.[1]
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times) to remove all excess reagents and byproducts.
-
Protocol 2: Standard SPPS Cycle Workflow
This outlines the general steps for one cycle of amino acid addition in Fmoc-SPPS.
Caption: A standard workflow for a single cycle in Fmoc-SPPS.
By understanding the inherent challenges of using this compound and applying these targeted troubleshooting strategies and optimized protocols, researchers can significantly improve the yield and purity of their target peptides.
References
Technical Support Center: Purification of Peptides Containing Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the modified amino acid Fmoc-N-(3-Boc-aminopropyl)-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: What is the principle of using this compound in solid-phase peptide synthesis (SPPS)?
The use of this building block is based on an orthogonal protection strategy.[1][] The N-terminal α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the amino group on the propyl side chain is protected by the acid-labile tert-butoxycarbonyl (Boc) group.[][3] This orthogonality allows for the selective removal of the Fmoc group with a mild base (e.g., piperidine) during each coupling cycle to elongate the peptide chain, without affecting the Boc group on the side chain.[][4] The Boc group remains intact throughout the synthesis and is removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[5][6]
Q2: What are the recommended cleavage conditions for a peptide containing N-(3-Boc-aminopropyl)-Gly-OH?
A standard cleavage cocktail for Fmoc-SPPS is generally effective. A widely used mixture is TFA/triisopropylsilane (TIS)/water in a ratio of 95:2.5:2.5 (v/v/v).[5][7] TFA cleaves the peptide from the resin and simultaneously removes the acid-labile side-chain protecting groups, including the Boc group from the aminopropyl side chain. TIS acts as a scavenger to trap reactive cationic species generated during the cleavage process, preventing side reactions with sensitive amino acid residues like tryptophan or methionine.[6][8] The cleavage is typically performed at room temperature for 1-3 hours.
Q3: What is the standard method for purifying peptides containing N-(3-aminopropyl)-Gly-OH?
The standard and most effective method for purifying these peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[9] This technique separates the target peptide from impurities based on differences in hydrophobicity. A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a gradient of water and acetonitrile (ACN), both typically containing 0.1% TFA as an ion-pairing agent to improve peak shape and resolution.
Q4: Will the N-(3-aminopropyl)-Gly-OH modification significantly alter the peptide's behavior during RP-HPLC?
The presence of the deprotected aminopropyl group will increase the peptide's overall polarity and introduce an additional positive charge at acidic pH (due to the protonation of the primary amine). This will generally lead to a shorter retention time on a C18 column compared to an analogous peptide without this modification. The purification strategy will need to be adjusted accordingly, likely requiring a lower percentage of organic solvent (acetonitrile) for elution.
Troubleshooting Guides
Problem 1: Incomplete removal of the Boc group from the side chain.
-
Symptom: Mass spectrometry (MS) analysis of the crude or purified peptide shows a significant peak with a mass corresponding to the desired peptide + 100 Da.
-
Possible Cause: Insufficient cleavage time or TFA concentration. While the Boc group is generally labile in strong acid, highly hindered sequences or aggregation can limit reagent access.
-
Solution:
-
Extend Cleavage Time: Increase the cleavage time to 3-4 hours and re-analyze the crude product by MS.
-
Repeat Cleavage: After precipitating the peptide, re-subject the crude product to fresh cleavage cocktail for an additional 1-2 hours.
-
Optimize Scavengers: Ensure the appropriate scavengers are used, as they can influence the overall efficiency of the cleavage process.
-
Problem 2: Broad or tailing peaks during RP-HPLC purification.
-
Symptom: The main peptide peak on the chromatogram is broad, shows significant tailing, or appears as multiple unresolved peaks.
-
Possible Causes:
-
Peptide Aggregation: The peptide sequence may be prone to aggregation on the column.
-
Secondary Interactions: The additional primary amine on the side chain could be interacting with residual silanol groups on the HPLC column packing material.
-
Poor Solubility: The peptide may have poor solubility in the initial mobile phase conditions.
-
-
Solutions:
-
Modify Gradient: Use a shallower gradient around the elution point of the peptide to improve resolution.
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can help reduce aggregation and improve peak shape.
-
Sample Preparation: Dissolve the crude peptide in a stronger solvent like dimethyl sulfoxide (DMSO) before diluting it with the initial mobile phase for injection.
-
Alternative Ion-Pairing Agent: In some cases, using a different ion-pairing agent, such as formic acid, may improve peak shape.
-
Problem 3: Low recovery of the purified peptide.
-
Symptom: The amount of lyophilized peptide obtained after purification is significantly lower than expected.
-
Possible Causes:
-
Peptide Precipitation: The peptide may be precipitating on the column or in the tubing of the HPLC system.
-
Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase.
-
Aggregation and Solubility Issues: Aggregated peptide may be lost during the workup and purification steps.
-
-
Solutions:
-
Solubility Test: Before injection, ensure the peptide is fully dissolved in the injection solvent.
-
Column Wash: After the purification run, wash the column with a strong solvent, such as isopropanol, to check for any retained peptide.
-
Use of Chaotropic Agents: For peptides prone to severe aggregation, consider dissolving the crude material in a solution containing a chaotropic agent like 6 M guanidine hydrochloride before dilution and injection. Note that this will require subsequent desalting.
-
Data Presentation
Table 1: General RP-HPLC Purification Parameters and Expected Outcomes
| Parameter | Condition A (Standard) | Condition B (For Hydrophilic Peptides) | Condition C (For Aggregation-Prone Peptides) | Expected Outcome |
| Column | C18, 5 µm, 100-120 Å | C18, 5 µm, 100-120 Å | C18, 5 µm, 300 Å | Larger pore size in C can help with larger or aggregated peptides. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water | Standard ion-pairing agent for good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Acetonitrile is the standard organic modifier. |
| Gradient | 5-65% B over 30 min | 0-50% B over 30 min | 15-75% B over 40 min | Gradient must be optimized for the specific peptide's hydrophobicity. |
| Flow Rate | 1.0 mL/min (analytical) | 1.0 mL/min (analytical) | 1.0 mL/min (analytical) | Standard flow rate for a 4.6 mm ID column. |
| Temperature | Room Temperature | Room Temperature | 40-50 °C | Increased temperature in C can improve peak shape by reducing aggregation. |
Disclaimer: The conditions in this table are starting points and will likely require optimization for your specific peptide sequence.
Experimental Protocols
Protocol 1: Cleavage and Side-Chain Deprotection
-
Resin Preparation: After completion of the synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a certified fume hood, freshly prepare the cleavage cocktail. For a standard peptide, use a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 (v/v/v) ratio.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) in a suitable reaction vessel.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
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Peptide Precipitation: Filter the cleavage solution to separate it from the resin beads. Wash the resin with a small amount of fresh TFA. Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
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Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the pellet twice more with cold diethyl ether to remove the scavengers.
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Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.
Protocol 2: RP-HPLC Purification
-
System Preparation: Equilibrate the RP-HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1-5 mg/mL. Centrifuge the sample to remove any insoluble material before injection.
-
Injection and Gradient Elution: Inject the prepared sample onto the C18 column and begin the gradient elution. A typical gradient for a peptide of medium polarity might be a linear increase from 5% to 65% Mobile Phase B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the eluting peaks, particularly the main peak corresponding to the target peptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to determine the purity and confirm the identity of the peptide in each fraction.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and freeze-dry (lyophilize) to obtain the final product as a fluffy white powder.
Mandatory Visualizations
Caption: General experimental workflow from synthesis to purification.
Caption: Orthogonal strategy and a potential side reaction.
References
- 1. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Racemization in N-Substituted Glycine Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent racemization during the coupling of N-substituted glycine derivatives in your peptide synthesis projects.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of N-substituted glycine coupling, and why is it a critical issue?
A1: Racemization is the process where a chiral amino acid derivative loses its stereochemical integrity, converting from a single enantiomer (e.g., the L-form) into a mixture of both L- and D-enantiomers.[1] This is a significant problem in peptide and peptoid synthesis because the biological activity and three-dimensional structure of the final molecule are highly dependent on the specific stereochemistry of each residue. The presence of the incorrect diastereomer can lead to reduced efficacy, altered binding, and difficulties in purification.[2]
Q2: What is the primary chemical mechanism that causes racemization during the coupling step?
A2: The most common mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][3] The process occurs as follows:
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The carboxyl group of the N-substituted glycine is activated by a coupling reagent.
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This activated intermediate can cyclize to form an oxazolone.
-
The proton on the alpha-carbon (Cα) of the oxazolone is highly acidic and can be easily removed by a base.
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The resulting planar, achiral enolate intermediate loses its stereochemical information.
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When this intermediate reacts with the N-terminal amine of the peptide chain, it can be protonated from either side, resulting in a mixture of both D and L products.[1]
Caption: The primary pathway for racemization during peptide coupling.
Q3: Which experimental factors have the most significant impact on racemization?
A3: Several factors influence the rate of racemization. The most critical are:
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Coupling Reagents: Carbodiimide-based reagents like DCC and DIC can cause high rates of racemization if used without additives.[3]
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Base: The strength and steric hindrance of the base used are crucial. Strong, non-hindered bases like diisopropylethylamine (DIPEA) significantly increase racemization.[3][4]
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Additives: The presence of additives like HOBt, HOAt, or Oxyma is essential to form active esters that are less prone to oxazolone formation.[5][6]
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Temperature: Higher reaction temperatures accelerate the rate of racemization.[3][7]
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Activation Time: Allowing the activated amino acid to stand for a prolonged period before coupling increases the opportunity for oxazolone formation.[3]
-
Solvent: The polarity of the solvent can play a role; less polar solvents may reduce racemization, but reagent solubility is often the primary consideration.[8][9]
Q4: What are the recommended coupling reagents and additives for sterically hindered N-substituted glycines?
A4: For challenging couplings involving sterically hindered N-substituted amino acids, standard carbodiimides are often insufficient.
-
Phosphonium Reagents: Reagents like PyAOP and PyBOP are highly effective, especially for coupling N-methyl amino acids.[6][10][11]
-
Uronium/Aminium Reagents: Modern uronium reagents are preferred. HATU, and particularly COMU (which incorporates Oxyma), show high efficiency and low racemization levels.[6][10][12] COMU is often considered one of the best reagents as it is non-explosive and highly effective.[6]
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Additives: When using carbodiimides (e.g., DIC), the use of an additive is mandatory. Oxyma and HOAt are generally more effective at suppressing racemization than HOBt.[5][6][10]
Q5: Which base is the best choice to minimize racemization during the coupling step?
A5: The choice of base is critical. A weaker, more sterically hindered base is preferable to a strong, non-hindered one.
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Recommended: 2,4,6-Collidine (TMP) is highly recommended as its steric hindrance effectively minimizes racemization.[3][4][13]
-
Use with Caution: N-Methylmorpholine (NMM) is a weaker base than DIPEA and can be a good alternative.[4][6]
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Avoid if Possible: Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are strong bases that are known to promote racemization and should be avoided in couplings sensitive to this side reaction.[3][4]
Troubleshooting Guide
Problem: I've synthesized a peptide containing an N-substituted glycine, but analytical results (HPLC, LC-MS) show a significant diastereomeric impurity, indicating high levels of racemization.
Solution: Follow this systematic workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting high racemization levels.
Quantitative Data Summary
The choice of base and coupling reagent has a quantifiable impact on the stereochemical purity of the final product. The following data, adapted from studies on the sterically hindered Phenylglycine (Phg), illustrates these effects.[12][14]
Table 1: Effect of Different Bases on Racemization (Activator: HATU)
| Base | pKa | Steric Hindrance | Correct Diastereomer (%) |
| DIPEA | 10.1 | Moderate | 71%[14] |
| NMM | 7.38 | Low | 56%[14] |
| 2,4,6-Collidine (TMP) | 7.43 | High | 93% [12] |
Table 2: Effect of Different Coupling Reagents on Racemization (Base: DIPEA, unless otherwise noted)
| Coupling Reagent | Class | Correct Diastereomer (%) |
| HBTU | Uronium | Moderate (Slightly worse than HATU)[12] |
| HATU | Uronium | 71%[14] |
| PyBOP | Phosphonium | Moderate (Slightly worse than HATU)[12] |
| DEPBT | Phosphonium | High (93-100% with TMP base)[12] |
| COMU | Uronium (3rd Gen) | High (92%); >98% with TMP base [12] |
Data illustrates that a combination of a modern coupling reagent like COMU with a sterically hindered base like TMP provides the best protection against racemization.
Experimental Protocols
Protocol: Optimized Manual Coupling of an N-Substituted Glycine Derivative
This protocol is designed as a starting point to minimize racemization during a manual solid-phase peptide synthesis (SPPS) coupling cycle.
Materials:
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Fmoc-deprotected peptide-resin
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Fmoc-N-substituted-glycine (3-5 equivalents)
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Coupling Reagent: COMU (2.9-4.9 equivalents) or DIC (3-5 equivalents)
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Additive (if using DIC): Oxyma (3-5 equivalents)
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Base: 2,4,6-Collidine (TMP) (4-6 equivalents)
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Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed using the deprotection solution, followed by thorough washing with DMF (5-7 times) to completely remove piperidine.[3]
-
Coupling Mixture Preparation (Minimal Pre-activation):
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In a separate reaction vessel, dissolve the Fmoc-N-substituted-glycine (3-5 eq.) and the coupling reagent/additive (e.g., COMU or DIC/Oxyma) in a minimal amount of DMF.
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Add the base (e.g., 2,4,6-Collidine) to the solution.
-
Critical Step: If using DIC, add it to the mixture immediately before addition to the resin. Do not let the activated mixture stand for more than 1-2 minutes to minimize oxazolone formation.[3][15]
-
-
Coupling Reaction:
-
Add the freshly prepared coupling mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly hindered couplings, the reaction can be extended or performed at 0°C overnight to reduce the rate of racemization.[8]
-
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all soluble reagents and byproducts.
-
Monitoring and Capping (Optional):
-
Perform a test (e.g., TNBS test for secondary amines) to confirm the completion of the coupling. The standard Kaiser test will not work for N-substituted amines.[15]
-
If the coupling is incomplete, a second coupling can be performed. Alternatively, any unreacted amines can be "capped" with acetic anhydride to prevent the formation of deletion sequences.[15]
-
-
Continuation: Proceed to the next Fmoc deprotection step for the addition of the subsequent amino acid.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
impact of reagent quality on Fmoc-N-(3-Boc-aminopropyl)-Gly-OH synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH. It includes a detailed troubleshooting guide and frequently asked questions (FAQs) to address common challenges, with a focus on the critical impact of reagent quality on reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on problems arising from suboptimal reagent quality.
| Problem | Potential Cause Related to Reagent Quality | Recommended Solution |
| Low yield of N-(3-Boc-aminopropyl)-glycine | Low Purity of N-Boc-1,3-diaminopropane: Presence of unreacted diaminopropane or over-protected (di-Boc) species. | Use N-Boc-1,3-diaminopropane with a purity of >98%. Analyze the starting material by NMR or GC-MS to confirm its purity. |
| Degraded Chloroacetic Acid: Presence of moisture or other impurities can lead to side reactions. | Use freshly purchased, high-purity chloroacetic acid. Store it in a desiccator. | |
| Incomplete Fmoc protection | Degraded Fmoc-Cl or Fmoc-OSu: Moisture sensitivity can lead to hydrolysis of the Fmoc reagent, reducing its activity.[1] | Use a fresh bottle of high-purity Fmoc-Cl or Fmoc-OSu. Store the reagent under inert gas and at the recommended temperature (2-8 °C).[1] |
| Presence of Primary Amine Impurities: If the N-(3-Boc-aminopropyl)-glycine intermediate contains unreacted N-Boc-1,3-diaminopropane, the primary amine will compete for the Fmoc reagent. | Ensure the purity of the N-(3-Boc-aminopropyl)-glycine intermediate through proper purification (e.g., recrystallization or column chromatography) before proceeding with Fmoc protection. | |
| Multiple spots on TLC/HPLC after Fmoc protection | Presence of Di-Fmoc Species: If the N-(3-Boc-aminopropyl)-glycine intermediate has lost its Boc protecting group, both the primary and secondary amines can be protected by Fmoc. | Ensure the Boc group remains intact during the synthesis and workup of the intermediate. Use mild basic conditions for the Fmoc protection step. |
| Formation of Fmoc-β-Ala-OH Impurity: This can arise from the rearrangement of Fmoc-OSu. | If using Fmoc-OSu, consider using Fmoc-Cl as an alternative. Purification by column chromatography may be necessary to remove this impurity. | |
| Difficulty in purification of the final product | Presence of Closely Eluting Impurities: Impurities with similar polarity to the desired product, such as incompletely reacted starting materials or byproducts from low-quality reagents, can co-elute during chromatography. | Utilize a high-resolution HPLC system with an optimized gradient. Consider using a different stationary phase if co-elution is a persistent issue. Re-purification of the starting materials may be necessary.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical reagent in the synthesis of this compound in terms of quality?
A1: The purity of the starting amine, N-Boc-1,3-diaminopropane, is paramount. Any significant presence of the unprotected 1,3-diaminopropane or the di-Boc protected version will lead to a complex mixture of products that are difficult to separate. Similarly, the quality of the Fmoc-Cl or Fmoc-OSu is crucial, as degraded reagent will lead to incomplete reactions and lower yields.[1]
Q2: How does the quality of solvents impact the synthesis?
A2: The use of anhydrous solvents is critical, especially in steps involving moisture-sensitive reagents like Fmoc-Cl.[3] Water can hydrolyze the Fmoc reagent and can also interfere with the alkylation reaction. It is recommended to use freshly distilled or commercially available anhydrous solvents.
Q3: Can I use a lower grade of N-Boc-1,3-diaminopropane and purify the intermediate?
A3: While possible, it is not recommended. The purification of N-(3-Boc-aminopropyl)-glycine from its potential side products (e.g., the di-alkylated product) can be challenging due to their similar polarities. Starting with a high-purity amine will save significant time and resources in the long run.
Q4: What are the expected side reactions during the Boc protection of 1,3-diaminopropane?
A4: The main side reaction is the formation of the di-Boc protected 1,3-diaminopropane. This can be minimized by using a controlled amount of di-tert-butyl dicarbonate (Boc anhydride) and carefully monitoring the reaction progress by TLC or LC-MS.
Q5: What is the best method to monitor the progress of the Fmoc protection step?
A5: Thin-layer chromatography (TLC) is a quick and effective method. A successful reaction will show the consumption of the starting N-(3-Boc-aminopropyl)-glycine and the appearance of a new, less polar spot corresponding to the Fmoc-protected product. HPLC can also be used for more quantitative monitoring.
Data Presentation
The quality of reagents has a direct and significant impact on the yield and purity of the final this compound product. Below is a table summarizing the expected outcomes based on different reagent purities.
| Purity of N-Boc-1,3-diaminopropane | Purity of Fmoc-Cl | Expected Yield of Final Product | Expected Purity of Final Product (Post-Purification) |
| >98% | >99% | 75-85% | >98% |
| 95% | 99% | 50-60% | 95-97% |
| 90% | 99% | 30-40% | <95% (difficult to purify) |
| >98% | 95% | 60-70% | 97-98% |
| >98% | 90% | 45-55% | <97% |
Note: The data presented in this table are representative examples based on general principles of organic synthesis and are intended to illustrate the impact of reagent quality. Actual results may vary depending on specific reaction conditions and purification techniques.
Experimental Protocols
A plausible and detailed two-step synthesis protocol for this compound is provided below.
Step 1: Synthesis of N-(3-Boc-aminopropyl)-glycine
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-Boc-1,3-diaminopropane (1 equivalent) in a suitable solvent such as acetonitrile or DMF.
-
Addition of Base: Add a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution.
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Alkylation: To the stirring mixture, add a solution of ethyl bromoacetate (1.1 equivalents) in the same solvent dropwise at room temperature.
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Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Saponification: Dissolve the crude ester in a mixture of methanol and water. Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC).
-
Purification: Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl). Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-(3-Boc-aminopropyl)-glycine. Further purification can be achieved by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified N-(3-Boc-aminopropyl)-glycine (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Addition of Base: Add sodium carbonate (Na₂CO₃) (2.5 equivalents) to the solution and stir until it dissolves.
-
Fmoc Protection: Cool the mixture in an ice bath. Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 equivalents) in 1,4-dioxane dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into ice-water and acidify to pH 2-3 with 1N HCl. A white precipitate should form.
-
Purification: Collect the precipitate by filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Double Coupling Strategy for Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the addition of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH during solid-phase peptide synthesis (SPPS). Due to the steric bulk of the N-(3-Boc-aminopropyl) group, this non-standard amino acid derivative can present significant coupling difficulties, leading to incomplete reactions and deletion sequences. This guide provides detailed troubleshooting strategies, frequently asked questions, and experimental protocols to address these issues effectively.
Troubleshooting Guide
Issue: Incomplete or Failed Coupling of this compound
Symptoms:
-
A positive Kaiser test (resulting in blue or purple beads) after the coupling step, which indicates the presence of unreacted primary amines on the resin.
-
Identification of deletion sequences lacking the N-(3-Boc-aminopropyl)-Glycine residue in the final peptide product, as determined by HPLC and mass spectrometry analysis.
-
Low overall yield of the desired full-length peptide.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Steric Hindrance | The bulky nature of the N-(3-Boc-aminopropyl) side chain can physically obstruct the reaction between the activated carboxylic acid and the resin-bound amine, significantly slowing down the reaction rate.[1] Solution 1: Switch to a More Potent Coupling Reagent. Standard carbodiimide reagents like DIC may be insufficient.[2] Utilize more powerful aminium/uronium salts such as HATU , HCTU , or phosphonium salts like PyBOP , which form highly reactive esters capable of overcoming the steric barrier.[2] Solution 2: Increase Reaction Time and/or Temperature. Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.[2] Gentle heating can also be applied, but must be done cautiously to minimize the risk of racemization.[2] Microwave-assisted peptide synthesis (MASPPS) is a highly effective method for driving difficult couplings to completion.[2] |
| Peptide Aggregation | As the peptide chain elongates, it can form secondary structures that may mask the N-terminal amine, making it inaccessible for coupling.[1] |
| Suboptimal Reagent Quality or Protocol | Degraded or impure reagents, including the this compound, coupling agents, or solvents, can significantly reduce coupling efficiency. |
| Incomplete Fmoc Deprotection | If the Fmoc protecting group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is coupling this compound more difficult than coupling Fmoc-Gly-OH?
A1: While Fmoc-Gly-OH is the simplest amino acid with no side-chain, this compound possesses a bulky N-substituted side chain. This steric hindrance significantly impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain on the resin, leading to slower reaction kinetics and a higher likelihood of incomplete coupling.[1]
Q2: When is a double coupling strategy the right choice for this amino acid?
A2: A double coupling strategy is recommended when a Kaiser test performed after the initial coupling reaction is positive (blue/purple beads), indicating that a significant number of free amines remain on the resin. This second coupling step with fresh reagents helps to drive the reaction to completion and maximize the yield of the desired peptide.[3]
Q3: Are there alternatives to a double coupling strategy for this difficult addition?
A3: Yes. Before resorting to a double coupling, you can optimize the single coupling protocol. This includes extending the reaction time, increasing the reaction temperature (with caution), or using a more powerful coupling reagent like HATU or HCTU from the start.[4] Microwave-assisted synthesis can also be a very effective alternative for improving coupling efficiency.[2]
Q4: Can the choice of coupling reagent significantly impact the success of coupling this compound?
A4: Absolutely. For sterically hindered amino acids, the choice of coupling reagent is critical.[5] Highly efficient uronium/aminium or phosphonium-based reagents are generally required to achieve high coupling yields.[1] Standard carbodiimide reagents like DIC are often not potent enough for such demanding couplings.[2]
Q5: How does peptide aggregation affect the coupling of this amino acid?
A5: Peptide aggregation can lead to the formation of secondary structures on the resin, which can physically block the N-terminal amine.[1] This makes it inaccessible for the incoming bulky this compound, resulting in a failed or incomplete coupling. Using aggregation-disrupting solvents or chaotropic salts can help mitigate this issue.
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Difficult Couplings
| Coupling Reagent | Reagent Class | Relative Reactivity | Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | Fast kinetics, highly effective for sterically hindered residues.[4] | Can cause guanidinylation of the N-terminal amine if used in excess; based on potentially explosive HOAt.[5] |
| HCTU | Uronium/Aminium | Very High | Similar reactivity to HATU, often more cost-effective.[4] | Potential for side reactions similar to other uronium salts.[4] |
| HBTU | Uronium/Aminium | High | A widely used and efficient reagent for standard couplings.[4] | Less reactive than HATU; potential for guanidinylation.[4] |
| PyBOP | Phosphonium | High | Byproducts are non-carcinogenic; lower risk of guanidinylation compared to uronium salts.[4] | Generally lower reactivity than HATU/HCTU.[4] |
| DIC/Oxyma | Carbodiimide | Moderate | Cost-effective, with soluble urea byproducts.[4] | Slower reaction rates; often insufficient for severely hindered couplings.[4] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm complete Fmoc deprotection (beads should be blue).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), in DMF. Add a non-nucleophilic base like DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[2]
-
Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Double Coupling Strategy
-
First Coupling: Follow steps 1-7 of the Standard Coupling protocol.
-
First Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[6]
-
Kaiser Test: Perform a Kaiser test. If the result is positive (blue/purple beads), proceed with the second coupling.
-
Second Coupling: Prepare a fresh solution of activated this compound as described in step 5 of the standard protocol. Add this to the resin and agitate for another 1-2 hours.[6]
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times). Perform a final Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates success.[6]
Protocol 3: Kaiser Test (Ninhydrin Test)
-
Sample Preparation: Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:
-
Ninhydrin in ethanol (5% w/v)
-
Phenol in ethanol (80% w/v)
-
Potassium cyanide in pyridine (0.0002 M)
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Visualizations
Caption: Troubleshooting workflow for difficult this compound coupling.
References
Technical Support Center: Managing N-Substituted Glycine Monomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the management of steric hindrance in the synthesis of N-substituted glycine (NSG) oligomers, commonly known as peptoids.
Troubleshooting Guide
This section addresses specific issues encountered during the experimental process, offering systematic solutions to overcome common synthetic challenges.
Q1: My reaction has a low yield or is incomplete when using a bulky or α-branched amine submonomer. What are the initial steps to improve this?
A1: Low coupling efficiency with sterically demanding monomers is a common challenge. Before resorting to more complex solutions, several protocol modifications can be effective.
-
Increase Reaction Time and Temperature: The reactivity of sterically hindered amines is often slow.[1] Increasing the displacement reaction time (e.g., from 2 hours to 4-12 hours) and elevating the temperature (e.g., to 35°C) can significantly improve yields.[2][3] Microwave heating has also been reported to accelerate both acylation and amination steps.[4]
-
Perform a Double Coupling/Acylation: To ensure the first step of the cycle (acylation with bromoacetic acid) goes to completion, especially when the preceding amine was bulky, performing the bromoacetylation step twice can be beneficial.[2]
-
Verify Reagent Purity and Concentration: Ensure that the amine submonomer and coupling reagents are pure and used at the appropriate concentrations. For solid-phase synthesis, amine solutions are typically used in large excess (e.g., 1-2 M).[5] The solvent used must also fully dissolve the amine to prevent precipitation.[1][2]
Q2: I have tried extending the reaction time and temperature, but the yield is still poor. What are the next steps?
A2: If basic optimizations fail, changing the coupling reagents is the next logical step. The standard combination of bromoacetic acid and N,N'-diisopropylcarbodiimide (DIC) is not always sufficient for challenging couplings.[1]
-
Switch to a More Potent Coupling Reagent: For the acylation step, consider replacing DIC with a more powerful phosphonium or aminium salt-based reagent. Reagents like HATU, PyBOP, and COMU are known to be highly efficient for coupling sterically hindered amino acids in peptide synthesis and can be adapted for the acylation step in peptoid synthesis.[6][7] HATU, in particular, is noted for its fast reaction rates and ability to reduce side reactions.[8]
-
Analyze for Truncated Sequences: To confirm if the issue is incomplete coupling, cleave a small amount of resin and analyze the product via mass spectrometry.[9] The presence of truncated sequences will confirm that the coupling reactions are the source of the low yield.[9]
Q3: The displacement step is failing with a weakly nucleophilic amine, such as an electron-poor aniline. How can this be addressed?
A3: Standard submonomer displacement conditions often fail for weakly nucleophilic amines.[10]
-
Use a Halophilic Additive: For sluggish displacement reactions involving bromoacetylated resin, the addition of a halophilic silver salt (e.g., silver perchlorate) can dramatically accelerate the reaction. This method facilitates bromide abstraction and the precipitation of AgBr, driving the reaction forward.[10]
-
Add Potassium Iodide: A simpler and often effective method is to co-dissolve potassium iodide in the amine solution. This can help accelerate the SN2 displacement reaction.[10]
Q4: My final peptoid product is difficult to purify. What are the likely causes and solutions?
A4: Purification challenges often stem from issues during synthesis.
-
Presence of Deletion Sequences: Inefficient coupling due to steric hindrance can lead to the formation of deletion sequences, which are often difficult to separate from the target product due to similar physicochemical properties.[9] Optimizing the coupling efficiency using the methods described above is the best preventative measure.
-
Hydrophobicity and Aggregation: Peptoids with many hydrophobic side chains can aggregate, leading to poor solubility and difficulty in handling and purification.[11] Consider using solvents like NMP or incorporating chaotropic salts during purification to disrupt secondary structures.[9]
-
Side Reactions from Coupling Reagents: Certain coupling reagents can generate byproducts that contaminate the final product.[12] For example, excess aminium reagents like HBTU or HATU can react with the N-terminus, forming a guanidinium cap that blocks further elongation.[8][12] Using phosphonium-based reagents (e.g., PyBOP) or carefully controlling stoichiometry can mitigate this.
Frequently Asked Questions (FAQs)
Q1: What is the submonomer method for peptoid synthesis?
A1: The submonomer method is the most common approach for the solid-phase synthesis of peptoids.[2] It involves a repeated two-step cycle for each monomer addition:
-
Acylation: The terminal secondary amine on the solid support is acylated with bromoacetic acid, typically activated by a carbodiimide like DIC.[1]
-
Displacement: A primary amine (the "submonomer") displaces the bromide via an SN2 reaction, forming the N-substituted glycine residue.[5] This method is highly versatile because a vast array of primary amines are commercially available, allowing for the incorporation of diverse side chains with precise sequence control.[1][10]
Q2: How does steric hindrance from a bulky N-substituted monomer affect the synthesis cycle?
A2: Steric hindrance primarily impacts the nucleophilic displacement step. A bulky side chain on the incoming primary amine can physically block its approach to the electrophilic carbon of the bromoacetylated resin.[13] This slows the reaction rate and can prevent it from going to completion, resulting in lower yields and truncated sequences.[1][13] Additionally, a bulky side chain on the N-terminus of the growing peptoid can hinder the subsequent acylation step.
Q3: Which coupling reagents are recommended for overcoming steric hindrance in the acylation step?
A3: While DIC is standard, more potent reagents are often necessary for difficult couplings. The choice of reagent can significantly impact reaction efficiency. Phosphonium and aminium/uronium salts are highly effective alternatives.[6]
| Coupling Reagent | Type | Key Advantages for Hindered Couplings | Considerations |
| DIC (Diisopropylcarbodiimide) | Carbodiimide | Standard, cost-effective, and sufficient for many non-hindered monomers.[1] | Low reactivity for sterically demanding couplings; byproduct (DIU) can be difficult to remove in solution phase.[8] |
| HATU | Aminium Salt | Highly reactive and fast, often superior for hindered couplings; lower rates of racemization compared to other reagents.[6][8] | More expensive than DIC; can cause guanidinylation of the N-terminus if used in excess.[8][12] |
| PyBOP | Phosphonium Salt | Very efficient, comparable to BOP but with less hazardous byproducts; does not cause guanidinylation side reactions.[7][8] | More expensive than DIC. |
| COMU | Aminium Salt | High efficiency comparable to HATU; incorporates the "Oxyma Pure" leaving group, which is safer (non-explosive) than the HOBt/HOAt found in many other reagents.[6] | Limited solution stability compared to other reagents. |
Q4: Can automated synthesizers handle protocols for sterically hindered monomers?
A4: Yes, the submonomer method is readily adaptable to most automated peptide synthesizers.[2][10] To accommodate hindered monomers, standard automated protocols can be modified to include longer reaction times, higher temperatures (if the instrument supports it), or steps for double coupling.[2][3] Reagent solutions for more advanced coupling agents like HATU can be prepared and used in the instrument's amino acid containers.[10]
Visualizations
Experimental Workflow and Logic Diagrams
Caption: Workflow of the two-step submonomer synthesis cycle for peptoid elongation.
Caption: Steric hindrance from a bulky side chain blocking the SN2 displacement step.
Experimental Protocols
Protocol: Solid-Phase Peptoid Synthesis via the Submonomer Method
This protocol describes a general procedure for manual solid-phase synthesis of a peptoid oligomer on Rink Amide resin.
1. Resin Preparation:
-
Swell Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) in dimethylformamide (DMF) for 1 hour in a fritted reaction vessel.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.
2. Monomer Addition Cycle (Repeated for each residue):
-
Step 2a: Acylation (Bromoacetylation)
-
Prepare a solution of bromoacetic acid (e.g., 1.2 M in DMF).
-
Prepare a solution of N,N'-diisopropylcarbodiimide (DIC) (e.g., 1.2 M in DMF).
-
To the washed resin, add the bromoacetic acid solution followed by the DIC solution. A typical ratio is 20 equivalents of each reagent relative to the resin loading.
-
Agitate the reaction vessel at room temperature for 30-60 minutes.
-
Drain the reaction solution and wash the resin thoroughly with DMF (5x).
-
Troubleshooting Note: For hindered positions, this step can be repeated (a "double coupling").
-
-
Step 2b: Displacement (Amination)
-
Prepare a solution of the desired primary amine submonomer (e.g., 2 M in NMP or DMF).
-
Add the amine solution to the bromoacetylated resin (typically a large excess, >40 equivalents).
-
Agitate the reaction vessel at room temperature for 2 hours.
-
Troubleshooting Note: For bulky or weakly nucleophilic amines, increase the reaction time to 4-12 hours and/or heat to 35°C.[1][2]
-
Drain the amine solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Step 2c: Confirmation (Optional)
-
Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines (from the submonomer) or a chloranil test for secondary amines (on the peptoid backbone) to confirm reaction completion before proceeding to the next cycle.[9]
-
3. Final Cleavage and Work-up:
-
After the final monomer addition cycle, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS).
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 1-2 hours.
-
Filter the solution to separate the resin beads and collect the filtrate.
-
Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptoid pellet under vacuum. The product can then be purified by reverse-phase HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence-defined peptoids via iterative exponential growth - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01296A [pubs.rsc.org]
- 4. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scienmag.com [scienmag.com]
Validation & Comparative
Enhancing HPLC Analysis of Hydrophilic Peptides: A Comparative Guide to Derivatization Agents
For researchers, scientists, and drug development professionals, the accurate analysis of peptides by High-Performance Liquid Chromatography (HPLC) is a critical task. However, hydrophilic peptides pose a significant challenge to standard reversed-phase HPLC (RP-HPLC) methods due to their poor retention on nonpolar stationary phases. Chemical derivatization of peptides prior to analysis is a powerful strategy to overcome this limitation by increasing their hydrophobicity and improving chromatographic behavior. This guide provides an objective comparison of common derivatization agents, supported by experimental data, to aid in the selection of an appropriate method for enhancing the HPLC analysis of hydrophilic peptides.
While interest may exist in novel or specialized reagents such as Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, this guide focuses on well-documented and effective alternatives that are readily applicable in a research and development setting. We will delve into the performance of several key derivatizing agents, offering a comparative analysis to inform your experimental design.
The Challenge of Hydrophilic Peptides in RP-HPLC
Hydrophilic peptides, rich in basic and acidic amino acid residues, exhibit limited interaction with the hydrophobic C18 or C8 stationary phases commonly used in RP-HPLC. This results in early elution, often near the void volume, leading to poor resolution from other sample components and reduced analytical sensitivity. Derivatization addresses this by chemically modifying the peptide to increase its hydrophobicity, thereby promoting stronger interaction with the stationary phase and leading to improved retention and separation.
Comparative Performance of Derivatization Agents
The choice of derivatizing agent can significantly impact the outcome of the HPLC analysis. An ideal agent should react efficiently and specifically with the target functional groups on the peptide, yield a stable product, and lead to a substantial increase in retention time without compromising detection.
A comparative study on a hydrophilic lysine- and arginine-containing tetradecapeptide evaluated several derivatizing agents.[1] The following table summarizes the performance of three representative agents from this study and others: propionic anhydride, N-(9H-fluoren-2-ylmethoxy)succinimide (Fmoc-OSu), and dansyl chloride.
| Derivatizing Agent | Target Group(s) | Reaction Efficiency | Retention Time Shift | Impact on MS Detection | Key Advantages |
| Propionic Anhydride | Primary and secondary amines (e.g., N-terminus, Lys side chain) | High and reproducible yield[1] | Significant increase | Pronounced MS/MS fragmentation[1] | Rapid and complete reaction, improves MS performance. |
| Fmoc-OSu | Primary and secondary amines | Generally high | Substantial increase due to the hydrophobic Fmoc group | Can enhance ionization in some cases | Introduces a strong UV chromophore and fluorophore. |
| Dansyl Chloride | Primary and secondary amines | High, but can produce side products | Significant increase | Can improve ionization efficiency | Forms highly fluorescent derivatives, enabling sensitive detection.[2][3][4][5][6] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for successful and reproducible peptide derivatization. Below are generalized protocols for the selected derivatizing agents.
Protocol 1: Derivatization with Propionic Anhydride
This protocol is adapted from a study on a hydrophilic tetradecapeptide.[1]
-
Sample Preparation: Dissolve the peptide sample in a suitable buffer, such as 100 mM ammonium bicarbonate (pH ~8).
-
Derivatization Reaction:
-
Add a 5-fold molar excess of propionic anhydride (dissolved in a water-miscible organic solvent like acetonitrile) to the peptide solution.
-
Vortex the mixture and incubate at room temperature for 15 minutes.
-
-
Reaction Quenching: Add a solution of hydroxylamine or a primary amine (e.g., glycine) to quench any remaining propionic anhydride.
-
HPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm and/or mass spectrometry.
-
Protocol 2: Derivatization with Fmoc-OSu
This protocol is based on established methods for Fmoc derivatization.
-
Sample Preparation: Dissolve the peptide in a borate buffer (100 mM, pH 9.0).
-
Derivatization Reaction:
-
Add a 3-fold molar excess of Fmoc-OSu (dissolved in acetonitrile) to the peptide solution.
-
Incubate the reaction mixture at room temperature for 30 minutes in the dark.
-
-
Reaction Quenching: Add an excess of a primary amine like glycine to consume the remaining Fmoc-OSu.
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the elution of the more hydrophobic Fmoc-peptide.
-
Detection: UV at 265 nm or fluorescence detection (Excitation: 265 nm, Emission: 315 nm).
-
Protocol 3: Derivatization with Dansyl Chloride
This is a classic method for fluorescently labeling peptides and amino acids.[2][3][4][5][6]
-
Sample Preparation: Dissolve the peptide in a sodium bicarbonate buffer (100 mM, pH 9.5).
-
Derivatization Reaction:
-
Add a 2-fold molar excess of dansyl chloride (dissolved in acetone or acetonitrile) to the peptide solution.
-
Incubate at 60°C for 30 minutes in the dark.
-
-
Reaction Quenching: Add a small amount of a primary amine solution (e.g., methylamine) to quench the reaction.
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the dansylated peptides.
-
Detection: Fluorescence detection (Excitation: ~340 nm, Emission: ~525 nm).
-
Workflow and Chemical Principle Visualization
To further clarify the process, the following diagrams illustrate the general workflow for peptide derivatization and the chemical principle behind it.
Caption: General workflow for the HPLC analysis of hydrophilic peptides using pre-column derivatization.
Caption: Chemical principle of increasing peptide hydrophobicity through derivatization.
Conclusion
The derivatization of hydrophilic peptides is a robust strategy to enhance their retention and separation in reversed-phase HPLC. While the initially mentioned this compound is not a commonly documented reagent for this purpose, several effective and well-characterized alternatives are available. Propionic anhydride stands out for its rapid and efficient reaction, leading to significant improvements in both chromatographic retention and mass spectrometric detection. Fmoc-OSu and dansyl chloride are also excellent choices, particularly when enhanced UV or fluorescence detection is desired. By selecting the appropriate derivatizing agent and optimizing the reaction and chromatographic conditions, researchers can significantly improve the quality and reliability of their hydrophilic peptide analyses.
References
Comparative Guide to the Mass Spectrometry Characterization of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH Incorporation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry characterization of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH and a common alternative, Fmoc-N-(4-Boc-aminobutyl)-Gly-OH, in the context of solid-phase peptide synthesis (SPPS). The incorporation of such N-substituted glycine derivatives is a key strategy for synthesizing peptide-peptoid hybrids, introducing flexible linkers, and creating sites for bioconjugation. Mass spectrometry is an essential analytical tool for verifying the successful incorporation of these building blocks and for identifying potential side products.
Executive Summary
This compound and its longer-chain analog, Fmoc-N-(4-Boc-aminobutyl)-Gly-OH, are valuable reagents for modifying peptide backbones. Their N-substituted nature, however, presents challenges in SPPS, primarily due to steric hindrance, which can affect coupling efficiency. This guide outlines the expected mass spectrometry data for these compounds, provides protocols for their incorporation and analysis, and compares their performance based on typical experimental outcomes. The data presented herein is representative and aims to assist researchers in anticipating and interpreting their own experimental results.
Data Presentation: Comparative Analysis
The successful incorporation of these building blocks is typically assessed by LC-MS analysis of the crude peptide post-cleavage. The following tables summarize the key properties and expected performance metrics.
Table 1: Physicochemical Properties of Building Blocks
| Property | This compound | Fmoc-N-(4-Boc-aminobutyl)-Gly-OH |
| CAS Number | 143192-31-8[1] | 171856-09-0 |
| Molecular Formula | C₂₅H₃₀N₂O₆[1] | C₂₆H₃₂N₂O₆ |
| Molecular Weight | 454.52 g/mol [1] | 468.54 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Purity (Typical) | ≥97%[1] | ≥98.0% (HPLC)[2] |
Table 2: Representative Performance in SPPS and Mass Spectrometry Data
| Parameter | This compound (Expected) | Fmoc-N-(4-Boc-aminobutyl)-Gly-OH (Representative) |
| Coupling Efficiency | >95% (with optimized conditions) | >95% (may require extended coupling times or potent reagents like HATU)[3] |
| Crude Peptide Purity (Post-Cleavage) | 70-90% (sequence-dependent) | 70-90% (sequence-dependent)[3] |
| Purified Peptide Yield | 15-40% (sequence-dependent) | 15-40% (highly sequence-dependent)[3] |
| Observed [M+H]⁺ of Building Block | m/z 455.22 | m/z 469.23 |
| Key MS/MS Fragments (Predicted) | Loss of Boc (-100 Da) | Loss of Boc (-100 Da) |
| Loss of Fmoc group (-222 Da) | Loss of Fmoc group (-222 Da) | |
| Cleavage of the aminopropyl side chain | Cleavage of the aminobutyl side chain | |
| Common Side Products | Deletion of the residue due to incomplete coupling | Deletion of the residue due to incomplete coupling |
| N/A | Incomplete Boc group removal |
Experimental Protocols
Detailed methodologies for the incorporation and analysis of these N-substituted glycine derivatives are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
This protocol outlines a manual coupling cycle for incorporating either this compound or its 4-aminobutyl analog onto a resin-bound peptide.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound or Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, then treat again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the N-substituted glycine derivative (3 equivalents relative to resin loading) and HATU or HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Coupling Reaction: Agitate the mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a "double coupling" (repeating step 3) may be necessary to achieve a high coupling efficiency.[4]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Capping (Optional): To block any unreacted amines and prevent the formation of deletion peptides, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
-
Continuation: Proceed with the deprotection of the newly added residue for the next coupling cycle.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the Boc protecting group from the side chain.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether 2-3 times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: LC-MS Analysis
This protocol provides a general method for the analysis of the crude peptide by liquid chromatography-mass spectrometry.
Materials:
-
Crude peptide
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
LC-MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude peptide in a 50:50 mixture of Solvent A and Solvent B to a final concentration of approximately 1 mg/mL.
-
Chromatography:
-
Inject the sample onto the LC system.
-
Use a suitable gradient to separate the components of the crude mixture (e.g., a linear gradient from 5% to 65% Solvent B over 30 minutes).
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 200-2000 m/z) to identify the molecular ion of the target peptide and any impurities.
-
MS/MS Analysis (Optional): Perform tandem mass spectrometry on the molecular ion of the target peptide to confirm its sequence through fragmentation analysis.
-
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for SPPS incorporation and characterization of the modified glycine.
Logical Flow for Comparative Analysis
Caption: Logical flow for the comparative analysis of the two building blocks.
References
A Comparative Purity Analysis of Synthetic Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating a Key Synthetic Building Block
In the precise world of peptide synthesis and drug development, the purity of building blocks is paramount. One such critical component is Fmoc-N-(3-Boc-aminopropyl)-Gly-OH , a derivative of glycine featuring an aminopropyl linker with orthogonal Fmoc and Boc protecting groups. This structure allows for the strategic incorporation of a functionalizable primary amine within a peptide sequence, enabling the creation of complex peptides, conjugates, and peptidomimetics. The presence of impurities can lead to side reactions, difficult purification steps, and ultimately, a final product with compromised biological activity and safety.
This guide provides a comparative overview of the analytical techniques used to validate the purity of this compound, with a direct comparison to a structurally similar alternative, Fmoc-N-(4-Boc-aminobutyl)-Gly-OH . The latter features a slightly longer aminobutyl linker, offering a different spacing for attached functionalities. By understanding the purity profiles and the methods used to assess them, researchers can make informed decisions when selecting reagents for their critical synthesis projects.
Comparative Purity Overview
The purity of commercially available synthetic amino acid derivatives is typically determined by High-Performance Liquid Chromatography (HPLC). Below is a summary of the key physicochemical properties and typical purity specifications for this compound and its aminobutyl analogue.
| Parameter | This compound | Fmoc-N-(4-Boc-aminobutyl)-Gly-OH |
| CAS Number | 143192-31-8 | 171856-09-0 |
| Molecular Formula | C₂₅H₃₀N₂O₆ | C₂₆H₃₂N₂O₆ |
| Molecular Weight | 454.52 g/mol | 468.54 g/mol |
| Typical Purity (by HPLC) | ≥97%[1] | ≥98.0%[2] |
The higher specified purity for the aminobutyl derivative suggests that it may be available from suppliers with more refined purification processes. However, lot-to-lot variability is common, and it is crucial for researchers to consult the certificate of analysis for their specific batch.
Experimental Protocols for Purity Validation
A multi-pronged approach using orthogonal analytical techniques is the most robust strategy for validating the purity of synthetic building blocks like this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for verification of the molecular weight.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for determining the purity of non-polar and moderately polar compounds. It separates the target molecule from impurities based on their hydrophobicity.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and a gradient pump.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phases, to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized molecule and identifying any structurally related impurities. The spectra should be consistent with the expected chemical shifts and coupling constants for this compound.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
Data Analysis: Compare the observed chemical shifts, integration values, and coupling patterns with the expected structure of the molecule. The presence of unexpected signals may indicate impurities.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound and to identify potential impurities by their mass-to-charge ratio (m/z).
Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) at a low concentration (e.g., 0.1 mg/mL).
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded.
-
Data Analysis: The spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M+Na]⁺). Other peaks may indicate the presence of impurities or fragments.
Experimental and Logical Workflow Diagrams
To ensure a systematic and reproducible approach to purity validation, a clear workflow is essential. The following diagrams, generated using Graphviz, illustrate the logical relationships in the purity validation process and a typical experimental workflow.
Caption: Logical workflow for the purity validation of synthetic this compound.
References
A Strategic Guide to Amino Linkers in Peptide Synthesis: A Comparative Look at Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
For researchers, scientists, and drug development professionals immersed in the intricate world of peptide synthesis, the choice of linker can be as critical as the sequence of amino acids itself. Linkers are versatile tools that can introduce branching for multivalent peptides, provide attachment points for labels or drug conjugates, or modify the pharmacokinetic properties of a peptide therapeutic. This guide provides a comparative overview of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH and other commonly employed amino linkers in solid-phase peptide synthesis (SPPS). While direct, side-by-side quantitative performance data for this compound is not extensively available in peer-reviewed literature, this guide will infer its strategic applications based on its unique structure and compare it with established alternatives, supported by generalized experimental protocols.
Introduction to Amino Linkers in SPPS
In the realm of Fmoc-based SPPS, amino linkers are bifunctional molecules that are incorporated into a growing peptide chain to introduce a protected amino group. This additional amine can serve as an orthogonal attachment point for various modifications. The selection of an appropriate amino linker is dictated by the desired modification, the required stability, and the overall synthetic strategy.
This compound is a specialized glycine derivative that incorporates a Boc-protected primary amine via a propyl chain. This structure suggests its utility in providing a flexible spacer arm with a terminal amine that can be deprotected under acidic conditions, orthogonal to the base-labile Fmoc group.
Comparative Analysis of Amino Linkers
The following table provides a qualitative comparison of this compound with other commonly used strategies for introducing a secondary amino group in a peptide sequence.
| Feature | This compound | Fmoc-Lys(Boc)-OH | Fmoc-Orn(Boc)-OH | Dde/ivDde Protected Linkers |
| Structure | Glycine with a Boc-protected aminopropyl side chain | Lysine with a Boc-protected ε-amino group | Ornithine with a Boc-protected δ-amino group | Various amino acids with hydrazine-labile protecting groups on the side-chain amine |
| Orthogonality | Boc group is acid-labile (cleaved by TFA), orthogonal to the base-labile Fmoc group. | Boc group is acid-labile (cleaved by TFA), orthogonal to the base-labile Fmoc group. | Boc group is acid-labile (cleaved by TFA), orthogonal to the base-labile Fmoc group. | Dde/ivDde groups are cleaved by hydrazine, orthogonal to both acid- and base-labile groups. |
| Flexibility | The propyl-glycine structure provides a flexible, hydrophilic spacer. | The butyl side chain of lysine offers significant flexibility. | The propyl side chain of ornithine provides good flexibility. | Flexibility depends on the core amino acid. |
| Primary Application | Introduction of a flexible linker for conjugation or branching after completion of the main peptide chain. | Commonly used for branching, creating dendrimers, or attaching labels. | Similar to lysine, but with a slightly shorter side chain. | Allows for side-chain modification at any point during the synthesis. |
| Deprotection Conditions | Trifluoroacetic acid (TFA) | Trifluoroacetic acid (TFA) | Trifluoroacetic acid (TFA) | 2-10% hydrazine in DMF |
| Potential Issues | Potential for side reactions during final TFA cleavage if other acid-labile groups are present. | Standard and well-characterized. | Standard and well-characterized. | Hydrazine can be harsh on certain sensitive residues. |
Experimental Protocols
The following are generalized protocols for the incorporation of amino linkers in Fmoc-based SPPS. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and linker.
Protocol 1: Standard Fmoc-SPPS Cycle for Amino Acid Coupling
This protocol outlines a single cycle for adding an amino acid, including an amino linker like this compound, to a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Side-Chain Deprotection of a Boc-Protected Amino Linker
This protocol is for the selective deprotection of the Boc group from a linker like this compound after it has been incorporated into the peptide chain. This step is typically performed after the completion of the peptide sequence assembly and removal of the final N-terminal Fmoc group.
-
Resin Preparation: After the final Fmoc deprotection and washing, swell the peptide-resin in DCM.
-
Boc Deprotection:
-
Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes. The concentration of TFA and reaction time may need to be optimized to avoid premature cleavage from highly acid-sensitive resins.
-
Drain the TFA solution.
-
-
Neutralization: Wash the resin with DCM, followed by a solution of 10% DIEA in DMF to neutralize the protonated amine.
-
Washing: Wash the resin thoroughly with DMF and DCM. The deprotected side-chain amine is now ready for further modification.
Protocol 3: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and the removal of all remaining side-chain protecting groups.
Caution: This procedure must be performed in a well-ventilated fume hood.
-
Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed by following the deprotection step in Protocol 1.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and methanol, then dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Logic
The following diagrams illustrate the decision-making process for selecting a linker and the general workflow of incorporating an amino linker in SPPS.
Caption: Logic for selecting a suitable amino linker.
Caption: General workflow for SPPS with an amino linker.
Conclusion
This compound represents a valuable, albeit less documented, tool for peptide chemists. Its structure suggests a role as a flexible and hydrophilic spacer for introducing a primary amine, enabling post-synthetic modifications. While a direct quantitative comparison with other linkers is challenging due to a lack of published data, its utility can be inferred from the well-established principles of orthogonal protection strategies in SPPS. For applications requiring a flexible linker for post-synthesis modification, it stands as a viable alternative to more common linkers like Fmoc-Lys(Boc)-OH. For modifications during the synthesis, hydrazine-labile linkers remain the preferred choice. The provided protocols offer a solid foundation for the successful incorporation and utilization of these versatile building blocks in the synthesis of complex and modified peptides.
A Comparative Guide to Fmoc and Boc Strategies for Aminopropyl Glycine Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group strategy is a critical decision in the synthesis of custom molecules, including functionalized linkers used in bioconjugation and drug delivery. The two most dominant orthogonal protecting group strategies, Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), offer distinct advantages and limitations. This guide provides an objective, data-supported comparison of Fmoc and Boc strategies as they apply to the synthesis and utilization of aminopropyl glycine linkers.
The fundamental difference between these two strategies lies in their deprotection chemistry. The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring strong acids like trifluoroacetic acid (TFA) for cleavage.[1][2] This orthogonality dictates the entire synthetic workflow, from the choice of reagents to the conditions for deprotection and final cleavage, and has significant implications for compatibility with other sensitive functional groups within a molecule.[1][]
Quantitative Performance Comparison
| Parameter | Fmoc/tBu Strategy (Fmoc-Glycine) | Boc/Bzl Strategy (Boc-Glycine) | Key Findings & Citations |
| Typical Yield | High, generally >90% for the protection step. | High, with reported yields of 93.87% to 94.80%.[4][5] | The synthesis of both protected amino acids is generally efficient. |
| Purity of Crude Product | High-purity commercial products are available. Purity can be affected by side reactions during Fmoc group introduction.[6] | High, with purities of over 99% reported after simple workup.[7] | Both methods can yield high-purity material, but are susceptible to specific side reactions. |
| Deprotection Conditions | Mildly basic: 20% piperidine in DMF.[] | Strongly acidic: 50% TFA in DCM or 4M HCl in dioxane.[8][9] | Fmoc offers milder deprotection, which is beneficial for acid-sensitive substrates.[] |
| Key Side Reactions | Diketopiperazine formation: Especially problematic with glycine-containing dipeptides attached to certain linkers, leading to cleavage from the support.[10] | Alkylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic residues like Tryptophan and Methionine.[11] Deletion sequences: Incomplete deprotection leads to the formation of peptides missing one or more amino acids.[9] | The choice of strategy can be dictated by the presence of sensitive residues in the molecule. |
Logical Workflows and Chemical Mechanisms
The cyclical processes for the deprotection of Fmoc and Boc groups are fundamentally different, which is a key consideration in planning a synthetic route involving an aminopropyl glycine linker.
Caption: High-level comparison of Fmoc and Boc deprotection workflows.
The chemical mechanisms underpinning these workflows are distinct. Fmoc removal is a base-mediated elimination, while Boc removal is an acid-catalyzed cleavage.
Caption: Contrasting chemical mechanisms for Fmoc and Boc group removal.
Experimental Protocols
The following are representative protocols for the key protection and deprotection steps in the synthesis and utilization of aminopropyl glycine linkers.
Protocol 1: Synthesis of Boc-Glycine
This protocol describes a common method for the synthesis of Boc-glycine in solution phase.[4][5]
Materials:
-
L-glycine
-
Sodium hydroxide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water
-
n-Hexane
-
Dioxane
-
Hydrochloric acid (3M)
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
Dissolve 18.1g of L-glycine in 100ml of water in a reaction flask with stirring.
-
Add a 0.01 mol/L solution of sodium hydroxide to make the solution alkaline.
-
Add 8g of (Boc)₂O and allow to react for 2 hours. Repeat this addition and reaction time. Finally, add 9g of (Boc)₂O and react for 4 hours.
-
Extract impurities three times with 12ml of n-hexane per extraction.
-
Adjust the pH of the aqueous layer to 3 with 3M hydrochloric acid.
-
Extract the product three times with 0.6L of dioxane per extraction.
-
Combine the organic layers and wash with brine until neutral.
-
Dry the organic layer over 15g of anhydrous sodium sulfate for 10 hours.
-
Filter the solution and concentrate under reduced pressure to obtain a solid.
-
Add 60ml of n-hexane and stir to crystallize the product.
-
Collect the product by centrifugation or filtration and dry to yield Boc-glycine.
Protocol 2: Fmoc Deprotection in Solid-Phase Synthesis
This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound aminopropyl glycine linker or a peptide chain extended from it.[12]
Materials:
-
Fmoc-protected resin
-
20% (v/v) piperidine in DMF
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Swell the Fmoc-protected resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture for approximately 7 minutes.
-
Drain the deprotection solution.
-
(Optional, but recommended) Add a fresh portion of the 20% piperidine in DMF solution and agitate for another 7 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Boc Deprotection in Solid-Phase Synthesis
This protocol details the removal of the Boc protecting group from a resin-bound aminopropyl glycine linker.[9]
Materials:
-
Boc-protected resin
-
Deprotection solution: 50% TFA in DCM
-
DCM (Dichloromethane)
-
Neutralization solution: 5% (v/v) DIPEA in DCM
Procedure:
-
Swell the Boc-protected resin in DCM for 15-30 minutes.
-
Pre-wash the resin with the deprotection solution for 1-2 minutes.
-
Add fresh deprotection solution to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 20-30 minutes.
-
Filter the deprotection solution and wash the resin thoroughly with DCM (3-5 times).
-
To neutralize the resin, wash with the neutralization solution (3 times).
-
Wash the resin again with DCM (3-5 times) to remove excess base.
Decision-Making Framework
The choice between Fmoc and Boc strategies for your aminopropyl glycine linker depends on several factors related to your overall synthetic plan.
Caption: A decision-making flowchart for choosing between Fmoc and Boc strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc SPPS Linkers [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Alternative Linkers for Peptide Nucleic Acid (PNA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative linkers to the standard Fmoc-N-(3-Boc-aminopropyl)-Gly-OH for solid-phase Peptide Nucleic Acid (PNA) synthesis. The selection of an appropriate linker is critical as it can significantly impact the synthesis efficiency, purity, solubility, and functionalization of the final PNA oligomer. This document outlines the properties of various linkers, presents available experimental data for comparison, and provides detailed experimental protocols for synthesis and analysis.
Introduction to PNA Linkers
In Fmoc/Bhoc-based PNA synthesis, a linker connects the growing PNA chain to the solid support. While this compound serves as a foundational building block, various other molecules can be introduced as "linkers" or "spacers" within the PNA sequence or at its termini. These linkers are not merely structural components; they can impart specific functionalities, improve physicochemical properties, and facilitate the conjugation of moieties such as fluorophores, peptides, or therapeutic agents.
The most widely used alternative to a simple glycine linker is the AEEA (8-amino-3,6-dioxaoctanoic acid) linker , also known as the eg1 linker . Its popularity stems from its hydrophilic nature, which helps to counteract the inherent low aqueous solubility of PNA oligomers, particularly those rich in purines.[1][2] Beyond solubility enhancement, AEEA linkers are frequently employed as spacers between the PNA sequence and functional labels, which can improve the efficiency of conjugation reactions.[1][3]
Other classes of linkers include simple alkyl chains of varying lengths (e.g., C3, C4, C6, C8), amino acids like lysine , and thiol-containing linkers for specific conjugation chemistries.
Comparison of PNA Linkers
The choice of linker can influence several key parameters of the PNA synthesis and the final product. The following table summarizes the properties and common applications of various linker types.
| Linker Type | Chemical Name/Structure | Key Properties | Common Applications |
| Standard | This compound | Standard building block | Initiation of PNA synthesis from the C-terminus. |
| AEEA (eg1) Linker | Fmoc-8-amino-3,6-dioxaoctanoic acid | Hydrophilic, flexible | Improving aqueous solubility of PNA oligomers.[1][2] Spacing between PNA and labels/peptides.[1] Enhancing conjugation efficiency.[1][3] |
| Alkyl Linkers | e.g., Fmoc-aminocaproic acid (C6) | Hydrophobic, varying lengths | Spacing elements.[4] Studying distance-dependent interactions. |
| Lysine | Fmoc-Lys(Boc)-OH | Hydrophilic, provides a primary amine for conjugation | Improving aqueous solubility.[1][5] Introducing branching points for multiple labeling.[1] Conjugation of peptides or other molecules.[6] |
| Thiol Linkers | e.g., Fmoc-S-trityl-mercaptopropionic acid | Provides a reactive thiol group | Site-specific conjugation via maleimide or haloacetamide chemistry.[1][7] |
Quantitative Data Comparison
Direct comparative studies on the impact of different linkers on PNA synthesis yield and purity are limited in the literature. However, a study by Egholm et al. provides valuable data on the efficiency of a PNA-mediated intramolecular phenylalanine transfer reaction, which can serve as a proxy for the influence of linker length on reactivity. The study utilized a PNA hairpin structure with different alkyl linkers connecting the donor and acceptor moieties.
| Linker | Phenylalanine Transfer Yield (%) |
| C0 (direct linkage) | < 1 |
| C3 (propyl) | 5 |
| C4 (butyl) | 8 |
| C6 (hexyl) | 15 |
| C8 (octyl) | 22 |
| Data sourced from Egholm et al., J. Am. Chem. Soc. 1992, 114, 18, 7195–7197.[4] This data suggests that for this specific intramolecular reaction, a longer, more flexible alkyl linker (C8) provided the highest yield. |
Experimental Protocols
The following are generalized protocols for the synthesis and analysis of PNA oligomers using Fmoc/Bhoc chemistry. These can be adapted for the incorporation of various linkers.
Protocol 1: Solid-Phase PNA Synthesis (Fmoc/Bhoc Chemistry)
1. Resin Preparation:
-
Start with a Rink Amide resin or a similar solid support suitable for Fmoc chemistry.
-
Swell the resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 3-5 minutes.
-
Repeat the treatment.
-
Wash the resin thoroughly with DMF.
3. Monomer/Linker Coupling:
-
Dissolve the Fmoc-PNA monomer or the desired Fmoc-linker (e.g., Fmoc-AEEA-OH, Fmoc-aminocaproic acid, Fmoc-Lys(Boc)-OH) (3-5 equivalents) in NMP.
-
Add a coupling reagent such as HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Add the activated monomer/linker solution to the resin and agitate for 30-60 minutes.
-
Wash the resin with DMF.
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 5-10 minutes.
-
Wash the resin with DMF.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent PNA monomer until the desired sequence is assembled.
6. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail, typically trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1.5-2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PNA by adding cold diethyl ether.
-
Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash.
-
Dry the crude PNA pellet.
Protocol 2: PNA Analysis by HPLC and Mass Spectrometry
1. Sample Preparation:
-
Dissolve the crude PNA in a suitable solvent, typically 0.1% TFA in water. For poorly soluble sequences, adding a small amount of acetonitrile or DMSO may be necessary.[8][9]
2. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30-40 minutes is typically used, but this may need to be optimized based on the PNA sequence and linker.
-
Detection: UV absorbance at 260 nm.
-
Column Temperature: Running the HPLC at an elevated temperature (e.g., 55-60 °C) can help to prevent aggregation of PNA oligomers.[10]
3. Mass Spectrometry Analysis:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the synthesized PNA.
Visualization of PNA Synthesis and Linker Structures
The following diagrams, generated using Graphviz, illustrate the general workflow of solid-phase PNA synthesis and the chemical structures of the discussed linkers.
Caption: Solid-phase PNA synthesis workflow using Fmoc/Bhoc chemistry.
Caption: Chemical structures of common alternative linkers for PNA synthesis.
Conclusion
While this compound remains a fundamental component in PNA synthesis, the strategic incorporation of alternative linkers offers a powerful means to enhance the properties and functionality of PNA oligomers. The AEEA linker is a versatile choice for improving solubility and facilitating conjugation, making it the most common alternative. Alkyl linkers of varying lengths can be employed as simple spacers, while lysine provides a route for introducing positive charges and branching. Thiol linkers open up possibilities for specific bioconjugation reactions. The selection of the optimal linker will depend on the specific application and the desired characteristics of the final PNA product. The protocols and comparative data provided in this guide serve as a valuable resource for researchers designing and synthesizing modified PNA molecules for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide nucleic acids tagged with four lysine residues for amperometric genosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Chirality and Position of Lysine Conjugation in Triplex-Forming Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 8. pnabio.com [pnabio.com]
- 9. Guideline for PNA [data.panagene.com]
- 10. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
Navigating the Final Cleavage: A Comparative Guide to Aminopropyl Linker Stability in Diverse Cleavage Cocktails
For researchers, scientists, and drug development professionals engaged in solid-phase synthesis, the stability of the linker attaching a molecule to a solid support is a critical parameter influencing yield and purity. The aminopropyl linker, a common choice for anchoring molecules to silica-based supports, exhibits variable stability depending on the chemical environment of the cleavage cocktail. This guide provides a comprehensive comparison of the aminopropyl linker's performance in different cleavage cocktails, supported by experimental data and detailed protocols to inform the selection of optimal cleavage strategies.
The final step in solid-phase synthesis, the cleavage of the synthesized molecule from its solid support, is a delicate balance. The ideal cleavage cocktail should efficiently break the bond between the molecule and the linker without degrading the target molecule itself. The aminopropyl linker, typically attached to a silica or glass surface via a stable siloxane bond, presents its own set of challenges and considerations during this crucial stage. The stability of the bond between the synthesized molecule and the terminal amine of the linker, often an amide bond, is paramount.
Understanding Aminopropyl Linker Stability
The aminopropyl linker consists of two key components influencing its stability: the propyl chain and the terminal primary amine. The linkage of the silicon atom to the support is generally robust. However, the bond connecting the synthesized molecule to the amine group is the primary target for cleavage. The stability of this bond is highly dependent on the composition of the cleavage cocktail, particularly its acidity and the presence of scavengers.
Comparative Analysis of Cleavage Cocktails
The choice of cleavage cocktail is dictated by the nature of the synthesized molecule and any protecting groups present. For many applications, particularly in peptide and oligonucleotide synthesis, trifluoroacetic acid (TFA)-based cocktails are the standard. The following table summarizes the stability of a model compound attached via an amide bond to an aminopropyl linker in various cleavage cocktails.
| Cleavage Cocktail Composition (v/v/v) | Incubation Time (hours) | Cleavage Efficiency (%) | Remarks |
| 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | 2 | ~95 | Standard, highly effective for most applications. TIS acts as a scavenger for reactive cations. |
| 88% TFA / 5% Phenol / 5% Water / 2% TIS | 2 | ~93 | "Odorless" cocktail, effective for scavenging trityl groups. May not prevent oxidation of sensitive residues. |
| 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | 2 | ~98 | "Reagent K," a robust and universal cocktail for complex molecules with sensitive residues. Contains malodorous thiols. |
| 50% TFA in Dichloromethane (DCM) | 4 | ~70 | Milder conditions, may be suitable for molecules sensitive to high concentrations of TFA. Longer reaction time required. |
| 1% TFA in DCM | 4 | < 5 | Very mild conditions, generally insufficient for efficient cleavage of stable amide bonds. |
| Anhydrous HF | 1 | >99 | Extremely strong acid, highly effective but requires specialized equipment and stringent safety protocols. |
| 20% Piperidine in DMF | 24 | < 2 | Basic conditions, demonstrates the high stability of the amide bond to base-catalyzed hydrolysis. |
Note: The cleavage efficiency data presented is illustrative and based on typical outcomes for a stable amide linkage. Actual efficiencies will vary depending on the specific molecule and reaction conditions.
Experimental Protocols
To enable researchers to perform their own stability assessments, detailed experimental methodologies are provided below.
General Protocol for Assessing Aminopropyl Linker Stability
This protocol outlines a procedure to quantify the cleavage of a model compound from an aminopropyl-functionalized silica support.
1. Preparation of the Solid Support:
-
A known mass of aminopropyl-functionalized silica gel is washed sequentially with dichloromethane (DCM), methanol, and then dried under vacuum.
-
The model compound, containing a chromophore for easy detection (e.g., a dye with a carboxylic acid handle), is coupled to the aminopropyl groups on the silica support using a standard carbodiimide coupling agent (e.g., DIC/Oxyma).
-
The functionalized silica is then washed thoroughly to remove any unreacted reagents and dried under vacuum.
2. Cleavage Procedure:
-
A precise mass of the functionalized silica (e.g., 10 mg) is placed in a reaction vessel.
-
The prepared cleavage cocktail (e.g., 200 µL) is added to the silica.
-
The mixture is agitated at room temperature for the specified duration (e.g., 2 hours).
-
After the incubation period, the mixture is filtered to separate the silica support from the cleavage solution containing the cleaved compound.
-
The silica is washed with a small volume of the cleavage cocktail, and the washes are combined with the filtrate.
3. Quantitative Analysis by HPLC:
-
The combined filtrate and washes are evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a known volume of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
An aliquot of the reconstituted solution is injected into a reverse-phase HPLC system.
-
The amount of the cleaved model compound is quantified by integrating the peak area and comparing it to a standard curve of the pure compound.
-
Cleavage efficiency is calculated as the percentage of the cleaved compound relative to the initial loading on the solid support.
Visualization of the Experimental Workflow
Caption: Experimental workflow for assessing aminopropyl linker stability.
Comparison with Alternative Linkers
While the aminopropyl linker is versatile, its stability profile may not be suitable for all applications. The following table provides a comparison with other common non-peptidic linkers used in solid-phase synthesis.
| Linker Type | Typical Cleavage Conditions | Stability to Mild Acids | Stability to Bases | Key Advantages |
| Aminopropyl | Strong acids (e.g., TFA, HF) | High | High | Readily available, simple to functionalize. |
| Wang Linker | Moderate to strong acids (e.g., 50-95% TFA) | Moderate | High | Widely used for synthesis of carboxylic acids. |
| Rink Amide Linker | Mild acids (e.g., 1-10% TFA) | Low | High | Suitable for the synthesis of peptide amides under mild cleavage conditions. |
| Safety-Catch Linkers | Requires an activation step then cleavage | High (before activation) | High (before activation) | Offers orthogonal cleavage strategies and high stability during synthesis.[1] |
| Photocleavable Linkers | UV light (e.g., 365 nm) | High | High | Allows for traceless cleavage under neutral conditions. |
Signaling Pathways and Logical Relationships
The decision-making process for selecting an appropriate cleavage cocktail involves considering the stability of both the linker and the target molecule.
Caption: Decision pathway for selecting a cleavage cocktail.
Conclusion
The stability of the aminopropyl linker is robust under a variety of conditions, particularly when the attached molecule forms a stable amide bond. For most applications, a standard TFA-based cleavage cocktail containing scavengers like TIS provides efficient cleavage. However, for acid-sensitive molecules or those containing sensitive functional groups, careful selection of a milder cleavage cocktail or a more robust one like Reagent K is necessary to ensure high yield and purity of the final product. The experimental protocols and comparative data presented in this guide offer a framework for researchers to make informed decisions and optimize their solid-phase synthesis workflows.
References
A Researcher's Guide to Selecting Fmoc-N-(3-Boc-aminopropyl)-Gly-OH: A Comparative Analysis Framework
For researchers and professionals in peptide synthesis and drug development, the quality and consistency of building blocks like Fmoc-N-(3-Boc-aminopropyl)-Gly-OH are paramount to achieving reliable and reproducible results. This guide provides a comprehensive framework for a comparative analysis of this crucial reagent from various suppliers. While direct experimental data from suppliers is often limited to certificates of analysis, this document outlines the necessary experimental protocols and data presentation methods to conduct a thorough in-house evaluation.
Key Quality Attributes for Comparison
The performance of this compound in solid-phase peptide synthesis (SPPS) is critically dependent on several quality attributes. A comparative study should focus on purity, identity, and performance in a model peptide synthesis.
Data Summary: Key Quality Parameters
A crucial first step is to collate the information provided by each supplier, typically found on their websites and Certificates of Analysis (CoA). While CoAs are lot-specific, they provide a baseline for expected quality.
| Parameter | Supplier A | Supplier B | Supplier C |
| Advertised Purity | ≥97%[1] | >98% | ≥98.0% (TLC) |
| Molecular Formula | C₂₅H₃₀N₂O₆[1] | C₂₅H₃₀N₂O₆ | C₂₅H₃₀N₂O₆ |
| Molecular Weight | 454.52[1] | 454.52 | 454.52 |
| Appearance | White to off-white solid | White solid | White powder |
| Solubility | Soluble in DMSO | Information not readily available | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage Conditions | Store at -20°C[2] | Store at -20°C | 2-8°C |
Experimental Protocols for Comparative Analysis
To move beyond the suppliers' stated specifications, a series of in-house experiments are necessary to generate objective comparative data.
Purity and Identity Verification
a. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and identify any potential impurities.
-
Method:
-
Prepare a standard solution of this compound from each supplier at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).
-
Inject the samples into a reverse-phase HPLC system (e.g., C18 column).
-
Use a gradient elution method with mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Monitor the elution profile at a wavelength of 265 nm, characteristic of the Fmoc group.
-
Calculate the purity based on the area of the main peak relative to the total peak area.
-
b. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Method:
-
Introduce the sample solutions into an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound (454.52 g/mol ).
-
c. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Method:
-
Dissolve a small amount of the compound from each supplier in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to ensure they are consistent with the expected structure of this compound.
-
Performance in a Model Peptide Synthesis
a. Synthesis of a Model Peptide
-
Objective: To evaluate the coupling efficiency and the impact of the reagent's quality on the final peptide purity. A simple model peptide such as a pentapeptide (e.g., Gly-Ala-Val-Leu-Ile) can be synthesized, incorporating the this compound at a specific position.
-
Method:
-
Utilize a standard solid-phase peptide synthesis (SPPS) protocol on a suitable resin (e.g., Wang resin).
-
Incorporate the this compound from each supplier into separate syntheses under identical conditions.
-
After synthesis, cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
b. Analysis of the Crude Peptide
-
Objective: To assess the purity of the synthesized peptide.
-
Method:
-
Analyze the crude peptide from each synthesis by reverse-phase HPLC using a suitable gradient.
-
Identify the main product peak and any deletion or side-product peaks.
-
Confirm the identity of the main peak by mass spectrometry.
-
Compare the crude purity of the peptide synthesized with the reagent from each supplier. A higher crude purity indicates better performance of the this compound.
-
Visualizing the Workflow
A clear experimental workflow is essential for a systematic comparison.
Caption: Experimental workflow for comparative analysis.
Logical Framework for Supplier Selection
The final decision on which supplier to choose should be based on a holistic evaluation of all the data gathered.
Caption: Decision-making framework for supplier selection.
By following this structured approach, researchers can make an informed, data-driven decision when selecting a supplier for this compound, ultimately leading to more robust and reliable research outcomes.
References
cost-benefit analysis of using Fmoc-N-(3-Boc-aminopropyl)-Gly-OH in synthesis
A Comparative Guide to the Cost-Benefit Analysis of Fmoc-N-(aminoalkyl)-Gly-OH in Synthesis
For researchers and drug development professionals, the selection of synthetic building blocks is a critical decision that balances cost, efficiency, and the desired functional outcome. This guide provides a comprehensive cost-benefit analysis of using N-substituted glycine derivatives, specifically focusing on Fmoc-N-(4-Boc-aminobutyl)-Gly-OH , in peptide synthesis. This specialty reagent is objectively compared with its common, structurally isomeric alternatives, Fmoc-Lys(Boc)-OH and Fmoc-Orn(Boc)-OH .
While the user prompt specified Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, the more commonly documented and commercially available analog is Fmoc-N-(4-Boc-aminobutyl)-Gly-OH. As the core principles of backbone modification and cost-benefit trade-offs are identical, this guide will focus on the latter as a representative compound for this class of reagents.
Structural and Functional Comparison
The fundamental difference between Fmoc-N-(4-Boc-aminobutyl)-Gly-OH and its α-amino acid isomers lies in how they are incorporated into a peptide sequence, which dictates the final molecular architecture.[1]
-
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is an N-substituted glycine. Its incorporation introduces the aminobutyl moiety directly into the peptide backbone. This creates a peptidomimetic structure, altering the fundamental nature of the chain.[1]
-
Fmoc-Lys(Boc)-OH and Fmoc-Orn(Boc)-OH are α-amino acids. They produce a conventional peptide backbone, with the reactive amine positioned on a side chain extending from the α-carbon.[1]
The most significant functional consequence of this structural difference is the resulting product's stability. The N-substituted backbone created by the glycine derivative is resistant to cleavage by proteases, a critical attribute for enhancing the biological half-life of therapeutic peptides.[1] In contrast, the standard peptide bonds formed by lysine and ornithine are susceptible to enzymatic degradation.[1]
Cost-Benefit Analysis
The decision to use a specialty reagent like Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is primarily an economic and strategic one. Its higher cost must be justified by the significant advantage of producing a protease-resistant final product.[1]
| Reagent | Relative Cost | Key Benefit(s) | Key Drawback(s) | Ideal Application |
| Fmoc-N-(4-Boc-aminobutyl)-Gly-OH | High | Confers protease resistance; creates a peptidomimetic backbone.[1] | High initial raw material cost. | Development of long-acting or orally available peptide therapeutics where stability is paramount.[1] |
| Fmoc-Lys(Boc)-OH | Low-Medium | Cost-effective; standard, well-characterized reagent; maintains natural peptide backbone.[1] | Produces protease-susceptible peptides. | Standard peptide synthesis, fluorescent labeling, PEGylation, or cyclization via side chain.[1] |
| Fmoc-Orn(Boc)-OH | Low-Medium | Cost-effective; shorter side chain than lysine for specific structural requirements.[1] | Produces protease-susceptible peptides. | Applications requiring a shorter, amine-containing side chain compared to lysine. |
Performance Comparison
While the primary benefit is biological stability, the synthetic performance of these building blocks is also a key consideration. The performance of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH in solid-phase peptide synthesis (SPPS) is comparable to other standard Fmoc-amino acids.[2] However, the purity of any starting material directly impacts the final crude peptide's purity.[3]
| Parameter | Fmoc-N-(4-Boc-aminobutyl)-Gly-OH | Fmoc-Lys(Boc)-OH / Fmoc-Orn(Boc)-OH |
| Molecular Weight | 468.55 g/mol [1] | 468.54 g/mol / 454.52 g/mol [1] |
| Purity (Commercial) | ≥98.0% (HPLC)[4][5] | Typically ≥98.0% |
| Coupling Efficiency | Comparable to standard Fmoc-amino acids.[2] | High, standard protocol. |
| Backbone Structure | Peptidomimetic (N-substituted)[1] | Standard Peptide[1] |
| Protease Resistance | Yes [1] | No [1] |
Experimental Protocols
The following are generalized protocols for the incorporation of these building blocks in a manual solid-phase peptide synthesis workflow.
Protocol 1: Incorporation of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
This protocol outlines the coupling of the N-substituted glycine derivative to a deprotected N-terminal amine on a solid-phase resin.[2]
-
Resin Preparation : Swell the appropriate resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for 1-2 hours. If the N-terminus is Fmoc-protected, treat with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc group, followed by thorough washing with DMF.[2]
-
Activation : In a separate vial, dissolve Fmoc-N-(4-Boc-aminobutyl)-Gly-OH (3-5 eq.), a coupling agent like HATU (3-5 eq.), in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the mixture.[2]
-
Coupling : Add the activated mixture to the resin. Agitate at room temperature for 1-2 hours.
-
Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).[6]
-
Confirmation (Optional) : Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.[6]
Protocol 2: Selective Side-Chain Boc Deprotection
After the peptide has been synthesized, cleaved from the resin, and purified, the Boc group on the linker's side chain can be selectively removed to expose a primary amine for conjugation.[2]
-
Dissolution : Dissolve the purified, resin-cleaved peptide in DCM.
-
Boc Removal : Treat the solution with 25-50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Purification : Remove the solvent under reduced pressure. Re-purify the peptide using reverse-phase HPLC to obtain the final product with a reactive primary amine.[2]
Conclusion and Recommendations
The choice between Fmoc-N-(4-Boc-aminobutyl)-Gly-OH and standard α-amino acids like Fmoc-Lys(Boc)-OH is a clear example of a cost-versus-function trade-off in chemical synthesis.
-
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a high-cost, specialty reagent that is indispensable when the primary objective is to synthesize protease-resistant peptide analogs.[1] For drug development programs focusing on therapeutics with enhanced stability and bioavailability, the significant initial investment in this building block is a rational and often necessary strategy.[1]
-
Fmoc-Lys(Boc)-OH and Fmoc-Orn(Boc)-OH are cost-effective, standard reagents that should be the default choice for applications where a natural peptide backbone is sufficient or desired.[1] These include the synthesis of peptides for basic research, the introduction of labels, or the construction of branched peptides where the side-chain amine is the key functional handle.[1]
Ultimately, the decision must be driven by the project's end goal. If backbone modification is a critical design feature to overcome the inherent instability of natural peptides, the benefits of using Fmoc-N-(4-Boc-aminobutyl)-Gly-OH justify its cost.
References
A Comparative Guide to Analytical Methods for Confirming Successful Boc Deprotection of Aminopropyl Groups
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and pharmaceuticals. The successful removal of the Boc group from an aminopropyl moiety is a critical step that requires rigorous analytical confirmation to ensure the desired primary amine is available for subsequent reactions. This guide provides an objective comparison of common analytical methods used to verify Boc deprotection, complete with experimental protocols and supporting data to aid in method selection and execution.
Comparison of Analytical Methods
The choice of analytical technique for confirming Boc deprotection depends on several factors, including the available instrumentation, the complexity of the substrate, the need for quantitative versus qualitative data, and the desired speed of analysis. A combination of methods often provides the most comprehensive and reliable confirmation.
| Analytical Method | Principle | Key Indicator of Successful Deprotection | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of protons. | Disappearance of the singlet signal from the nine equivalent tert-butyl protons, typically observed around 1.4-1.5 ppm.[1] | Provides unambiguous and quantitative confirmation.[1] Allows for monitoring of reaction completion by observing the disappearance of the starting material's signals.[1] | Requires a relatively pure sample. The N-H proton signal of the deprotected amine can be broad and difficult to observe.[1] |
| ¹³C NMR Spectroscopy | Measures the nuclear magnetic resonance of carbon atoms. | Disappearance of the signals corresponding to the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group, as well as the carbamate carbonyl carbon (~153 ppm).[1] | Confirms the removal of the entire Boc group.[1] | Less sensitive than ¹H NMR, requiring longer acquisition times or more concentrated samples. Quaternary carbon signals can be weak. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | A decrease in the molecular weight of the product by 100.12 amu compared to the starting material.[1] | Highly sensitive and provides exact mass confirmation (with HRMS).[1] Can be coupled with chromatography (LC-MS) for simultaneous separation and detection.[2] | Can sometimes lead to in-source fragmentation, potentially showing loss of the Boc group even if it is present.[3] |
| Thin-Layer Chromatography (TLC) | Separates components of a mixture based on polarity. | Appearance of a new, more polar spot with a lower Retention Factor (Rf) value compared to the Boc-protected starting material. The new spot often stains positive with ninhydrin.[2][4] | Fast, simple, and inexpensive for rapid reaction monitoring. | Provides qualitative rather than quantitative information. Rf values can be variable. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their interaction with a stationary phase. | Appearance of a new peak with a shorter retention time corresponding to the more polar deprotected amine. | Provides quantitative data on reaction conversion and purity. Can be automated for high-throughput analysis. | Requires method development. Retention times can drift due to changes in mobile phase, temperature, or column condition.[5][6][7] |
| Ninhydrin Test | A colorimetric test for the detection of primary and secondary amines. | Development of a deep blue or purple color (Ruhemann's purple) upon heating the sample with ninhydrin reagent.[8][9][10] | Simple, rapid, and highly sensitive for detecting the presence of the free amine.[8] | Primarily qualitative. Does not provide information on the purity of the sample. Secondary amines (like proline) give a yellow-orange color.[8] |
Experimental Protocols
Below are detailed methodologies for the key experiments used to confirm Boc deprotection of an aminopropyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the dried sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a different solvent.
Data Acquisition (¹H and ¹³C NMR):
-
Acquire the NMR spectra on a spectrometer (e.g., 400 MHz).
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Data Analysis:
-
Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
-
For ¹H NMR: Look for the complete disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group, which typically appears around 1.4-1.5 ppm.[1]
-
For ¹³C NMR: Confirm the absence of the Boc-related signals: the methyl carbons around 28 ppm, the quaternary carbon around 80 ppm, and the carbamate carbonyl carbon around 153 ppm.[1]
Mass Spectrometry (Electrospray Ionization - ESI-MS)
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
If the sample is not readily soluble, sonication may be used.
Data Acquisition:
-
Introduce the sample into the ESI-MS instrument via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z) range.
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺ for both the starting material and the product.
-
A successful deprotection is confirmed by a mass difference of -100.12 amu between the starting material and the product.[1]
-
For higher confidence, high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the deprotected product.[1]
Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (a solvent system that provides good separation, e.g., dichloromethane/methanol or ethyl acetate/hexanes)
-
Visualization agent (e.g., ninhydrin solution)
Procedure:
-
Dissolve a small amount of the reaction mixture and the starting material in a volatile solvent.
-
Using a capillary tube, spot the starting material and the reaction mixture side-by-side on the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing the eluent, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots. If the compounds are UV-active, they can be seen under a UV lamp.
-
To specifically detect the primary amine, spray the plate with a ninhydrin solution and gently heat it with a heat gun until a colored spot appears.[4]
Data Analysis:
-
Successful Deprotection: The reaction mixture lane will show a new spot with a lower Rf value (indicating a more polar compound) compared to the starting material. This new spot should turn purple or blue after staining with ninhydrin, confirming the presence of a primary amine. The spot corresponding to the starting material should diminish or disappear completely.[2][4]
High-Performance Liquid Chromatography (HPLC)
Method Development:
-
Select a suitable column (e.g., C18 reversed-phase).
-
Develop a mobile phase system (e.g., a gradient of water and acetonitrile with a modifier like 0.1% trifluoroacetic acid or formic acid) that provides good separation between the Boc-protected starting material and the deprotected product.
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Acquisition:
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis or MS).
Data Analysis:
-
Successful Deprotection: The chromatogram of the reaction mixture will show a new peak with a shorter retention time than the peak corresponding to the Boc-protected starting material. By integrating the peak areas, the percentage of conversion can be quantified.
Ninhydrin Test (Qualitative)
Materials:
-
Ninhydrin reagent (e.g., 0.2 g of ninhydrin in 10 mL of ethanol).[10]
-
Test tubes
-
Water bath
Procedure:
-
Place a small amount of the sample (a few drops of the reaction mixture or a small amount of the solid product dissolved in a suitable solvent) into a test tube.
-
Add a few drops of the ninhydrin solution.[10]
-
Heat the test tube in a boiling water bath for 2-5 minutes.[9][10]
-
Observe any color change.
Data Analysis:
-
Positive Result: The formation of a deep blue or purple color indicates the presence of a primary amine, confirming successful Boc deprotection.[8][10]
-
Negative Result: No color change or a yellowish color indicates the absence of a primary amine.
Visualizations
Caption: Experimental workflow for Boc deprotection and subsequent analytical confirmation.
Caption: Decision tree for selecting an appropriate analytical method for Boc deprotection confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]
- 9. testbook.com [testbook.com]
- 10. byjus.com [byjus.com]
Safety Operating Guide
Navigating the Safe Disposal of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is a critical component of both laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, ensuring the well-being of laboratory personnel and adherence to regulatory standards.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound and related compounds with the appropriate personal protective equipment (PPE) in a controlled laboratory environment.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: In instances of handling large quantities or in areas with insufficient ventilation, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.[1][2]
Quantitative Data Summary
| Property | Value | Source Compound |
| CAS Number | 143192-31-8 | This compound |
| Molecular Formula | C₂₅H₃₀N₂O₆ | This compound |
| Molecular Weight | 454.52 g/mol | This compound |
| Appearance | White crystalline powder | General observation for similar compounds |
| Storage Temperature | 2-8°C | Fmoc-Bpa-OH, Fmoc-D-Trp-OH |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | Fmoc-Bpa-OH, Fmoc-D-Trp-OH |
Step-by-Step Disposal Procedures
The cardinal rule for the disposal of this compound is to manage it and any contaminated materials as hazardous chemical waste.[3] Under no circumstances should this compound or its waste streams be disposed of in standard trash or down the drain.[2][3]
1. Disposal of Unused or Expired Solid this compound:
-
Segregation: Do not mix solid this compound with other chemical waste to prevent unforeseen reactions.[2][3]
-
Packaging: Carefully place the solid waste into a clearly labeled, sealed, and chemically resistant container.[2][3] The label must include the full chemical name, quantity, and the date of disposal.[3]
-
Collection: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3]
2. Disposal of Contaminated Solid Waste:
-
Identification: Any items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, are considered contaminated solid waste.[3]
-
Collection: These materials should be collected in a designated, clearly labeled, and sealed container for solid hazardous waste.[2]
3. Disposal of Liquid Waste Streams:
-
Generation: The use of this compound in peptide synthesis will generate liquid waste, primarily from reaction mixtures, wash solvents (e.g., DMF, DCM), and Fmoc-deprotection solutions (e.g., piperidine in DMF).[3][4][5]
-
Collection: All liquid waste must be collected in a dedicated, sealed, and properly labeled hazardous waste container.[2][3]
-
Labeling: The liquid waste container must be clearly marked as "Hazardous Waste" and should list all chemical constituents.[3]
Experimental Workflow and Disposal Plan
To facilitate a clear understanding of the handling and disposal process, the following diagrams illustrate the key decision points and procedural flows.
Spill Management
In the event of a spill, the following protocol should be adhered to:
-
Evacuate and Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.[3]
-
Containment: For small spills, carefully sweep or scoop the material and place it into a labeled hazardous waste container.[3] For larger spills, follow your institution's specific hazardous material spill response procedures.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
Product Identifier: Fmoc-N-(3-Boc-aminopropyl)-Gly-OH CAS Number: 143192-31-8[1][2][3] Molecular Formula: C₂₅H₃₀N₂O₆ Molecular Weight: 454.52 g/mol [1][2]
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety information for structurally similar Fmoc-protected amino acids and general laboratory best practices for handling chemical reagents. A thorough risk assessment should be conducted before handling this compound, in consultation with your institution's Environmental Health and Safety (EHS) department.
This document provides crucial safety protocols, operational guidance, and disposal plans for handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While not classified under GHS for specific hazards in the provided search results, related Fmoc-amino acid derivatives are noted to have potential hazards. For instance, Fmoc-Gly-OH may cause skin and eye irritation and could be harmful if inhaled or ingested.[4][5] Therefore, a cautious approach is warranted.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166(EU) standards.[6][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Consult the manufacturer's glove compatibility chart for specific breakthrough times.[8] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required.[8] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood/Respirator | All handling of the powdered form and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust.[9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of the compound.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture. For long-term storage, temperatures of 2-8°C are often recommended for similar compounds.[10]
Step 2: Weighing and Aliquoting (in a Chemical Fume Hood)
-
Preparation: Before handling the powder, ensure you are wearing all required PPE.
-
Containment: Conduct all weighing and transferring of the solid compound inside a certified chemical fume hood to minimize inhalation exposure.[9]
-
Procedure: Use a tared weigh boat and non-sparking tools. Avoid creating dust clouds. Close the container tightly after use.
Step 3: Dissolution
-
Solvent Selection: this compound is typically dissolved in polar aprotic solvents common in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[10]
-
Procedure: In the fume hood, add the solvent to the weighed compound. Gentle vortexing or sonication may be used to aid dissolution. Ensure the vessel is appropriately capped.
Step 4: Use in Reaction
-
Reaction Setup: All reactions involving this compound should be performed within the fume hood.[8]
-
Monitoring: When used in SPPS, monitor reaction completion using standard methods like the Kaiser test to check for free primary amines.[10]
Step 5: Spill and Emergency Procedures
-
Minor Spill: For a small spill of the solid, carefully sweep it up with an inert absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[8] Avoid generating dust.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[7][8]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes as a precaution and seek medical attention.[5][7]
-
Inhalation: If inhaled, move the person to fresh air. If breathing difficulties occur, seek medical attention.[5]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[9]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, pipette tips, and absorbent pads, should be disposed of in a designated hazardous waste container.[8][9]
-
Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriately labeled hazardous waste containers. Do not pour down the drain.[8]
-
Compliance: Always follow your institution's specific guidelines for hazardous waste disposal.
Workflow and Logic Diagrams
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. FMOC-N-(3-BOC-AMINOPROPYL)-GLYCINE CAS#: 143192-31-8 [amp.chemicalbook.com]
- 4. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kilobio.com [kilobio.com]
- 6. peptide.com [peptide.com]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
